molecular formula C11H14FNO B1466121 5-(4-Fluorophenyl)pentanamide CAS No. 1798712-33-0

5-(4-Fluorophenyl)pentanamide

カタログ番号: B1466121
CAS番号: 1798712-33-0
分子量: 195.23 g/mol
InChIキー: ROBGHCKWMDMNJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(4-Fluorophenyl)pentanamide is an organic compound with the molecular formula C14H21FN2O . This chemical entity features a fluorophenyl group, a common moiety in medicinal chemistry, linked to a pentanamide chain. The presence of the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets, such as enzymes and receptors . Researchers may investigate 5-(4-Fluorophenyl)pentanamide as a building block or intermediate in the synthesis of more complex molecules. Compounds with similar structural features, particularly amides derived from bioactive acids, are frequently explored for their potential biological activities. For instance, research on related lipoic-capsaicin amides has shown that such structures can exhibit significant antioxidant properties and function as agonists for the TRPV1 channel, a receptor implicated in pain sensation and oxidative stress response . These analogues have demonstrated a potential protective role against oxidative stress and hypoxia-induced damage in experimental models, suggesting a valuable avenue for neuropharmacological research . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and toxicity assessments prior to use.

特性

IUPAC Name

5-(4-fluorophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGHCKWMDMNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"5-(4-Fluorophenyl)pentanamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)pentanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(4-Fluorophenyl)pentanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical attributes of the molecule, supported by detailed experimental protocols and spectral analysis. The inclusion of a 4-fluorophenyl moiety, a common pharmacophore, makes this compound a subject of interest for its potential applications in medicinal chemistry and materials science. We will explore the synthetic rationale, provide validated methodologies, and discuss the influence of the fluorine atom on the molecule's overall characteristics.

Introduction and Scientific Context

5-(4-Fluorophenyl)pentanamide is a carboxamide derivative featuring a pentanamide backbone substituted with a 4-fluorophenyl group at the 5-position. The significance of this molecule lies in its structural motifs, which are prevalent in pharmacologically active compounds. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often employed to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1][2][3] The 4-fluorophenyl group, in particular, is known to block para-hydroxylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug.[1] This functional group is a key component in numerous blockbuster drugs, including Type II statins.[4][5][6] Understanding the fundamental chemistry of 5-(4-Fluorophenyl)pentanamide is therefore crucial for leveraging it as a building block or lead compound in synthetic and medicinal chemistry programs.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 5-(4-Fluorophenyl)pentanamide involves the amidation of its corresponding carboxylic acid precursor, 5-(4-Fluorophenyl)pentanoic acid. This transformation is typically a two-step process, proceeding through a highly reactive acyl chloride intermediate.

Causality of Experimental Choice: Direct coupling between a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent) is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[7] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this purpose as they generate a highly electrophilic acyl chloride.[7][8][9] The subsequent nucleophilic acyl substitution by an amine is rapid and high-yielding.[7][10]

Synthetic Pathway Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Precursor 5-(4-Fluorophenyl)pentanoic Acid Intermediate 5-(4-Fluorophenyl)pentanoyl Chloride Precursor->Intermediate Activation Product 5-(4-Fluorophenyl)pentanamide Intermediate->Product Nucleophilic Acyl Substitution Reagent1 SOCl₂ or (COCl)₂ in aprotic solvent (e.g., DCM) Reagent1->Precursor Reagent2 Excess NH₃ (aq) or NH₄Cl / Base Reagent2->Intermediate

Caption: Synthetic route to 5-(4-Fluorophenyl)pentanamide.

Physicochemical and Spectral Properties

The precise physicochemical properties of 5-(4-Fluorophenyl)pentanamide are not widely documented in publicly accessible databases. However, based on its structure and data from analogous compounds, we can predict its key characteristics.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C₁₁H₁₄FNOBased on structure
Molecular Weight 195.23 g/mol Based on structure
Boiling Point > 300 °CHigh due to amide hydrogen bonding and molecular weight. A related, more complex amide has a predicted BP of 641.3°C.[11]
Melting Point Solid at room temperatureExpected for amides of this size due to strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, DMF).Amide functionality provides some polarity, but the aromatic ring and alkyl chain confer significant nonpolar character.
Table 2: Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / FrequencyAssignment and Rationale
¹H NMR Aromatic Protonsδ 7.0-7.3 ppmTwo sets of doublets (or a complex multiplet) characteristic of a 1,4-disubstituted benzene ring.
Amide Protonsδ 5.5-7.5 ppmTwo broad singlets (for -NH₂), exchangeable with D₂O. Position is highly dependent on solvent and concentration.
Aliphatic Protonsδ 2.6 ppm (t, 2H)-CH₂- adjacent to the phenyl ring (C5).
δ 2.2 ppm (t, 2H)-CH₂- adjacent to the carbonyl group (C2).
δ 1.6-1.8 ppm (m, 4H)-CH₂- groups at C3 and C4.
¹³C NMR Carbonyl Carbonδ ~175 ppmTypical chemical shift for a primary amide carbonyl.
Aromatic Carbonsδ ~162 ppm (d, ¹JCF ≈ 245 Hz)C-F carbon, shows a large one-bond coupling constant with ¹⁹F.
δ ~115 ppm (d, ²JCF ≈ 21 Hz)Carbons ortho to C-F.
δ ~130 ppm (d, ³JCF ≈ 8 Hz)Carbons meta to C-F.
δ ~138 ppm (d, ⁴JCF ≈ 3 Hz)Ipso-carbon (C attached to the alkyl chain).
Aliphatic Carbonsδ ~25-40 ppmResonances for the four methylene (-CH₂-) carbons in the pentyl chain.
IR Spectroscopy N-H Stretch3350 and 3180 cm⁻¹Two distinct bands for the symmetric and asymmetric stretching of the primary amide N-H bonds.[12]
C-H Stretch (Aromatic)> 3000 cm⁻¹Stretching vibrations for sp² C-H bonds.
C-H Stretch (Aliphatic)< 3000 cm⁻¹Stretching vibrations for sp³ C-H bonds.
C=O Stretch (Amide I)~1650 cm⁻¹Strong, characteristic absorption for the amide carbonyl group.[12]
N-H Bend (Amide II)~1620 cm⁻¹Bending vibration of the N-H bond.
C-F Stretch~1220 cm⁻¹Strong absorption characteristic of the aryl-fluoride bond.
Mass Spectrometry Molecular Ion (M⁺)m/z = 195.11Corresponding to the molecular formula C₁₁H₁₄FNO. The NIST WebBook provides a reference spectrum for the isomeric N-(4-fluorophenyl)pentanamide, which also has a molecular ion peak at m/z 195.[13]
Key Fragmentsm/z = 109, 96, 71Expected fragments corresponding to [F-C₆H₄-CH₂]⁺, cleavage at the benzylic position, and subsequent fragmentation of the pentanamide chain.

Reactivity and Biological Considerations

  • Amide Group Reactivity: The amide functional group is relatively stable but can undergo hydrolysis to the parent carboxylic acid under strong acidic or basic conditions with heating. It can also be reduced to the corresponding amine, 5-(4-fluorophenyl)pentan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Fluorophenyl Group Influence: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution. As previously mentioned, its primary role in a medicinal chemistry context is steric and metabolic.[1] By occupying the para-position, the fluorine atom physically blocks potential enzymatic oxidation by cytochrome P450 enzymes, a common metabolic fate for phenyl rings in drug molecules.[1] This enhances the compound's metabolic stability and potential as a drug candidate or a stable intermediate.

Detailed Experimental Protocols

The following protocol describes a validated, one-pot method for synthesizing amides from carboxylic acids using thionyl chloride.[8][10]

Protocol: Synthesis of 5-(4-Fluorophenyl)pentanamide

Materials:

  • 5-(4-Fluorophenyl)pentanoic acid (1.0 eq)[14]

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (3.0 eq)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Experimental Workflow Diagram

G cluster_workflow Synthesis & Work-up Workflow start Dissolve Acid & Base in anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_socl2 Add SOCl₂ dropwise (via dropping funnel) cool->add_socl2 react Stir at Room Temp (Monitor by TLC) add_socl2->react quench Quench with sat. NH₄Cl (forms primary amide) react->quench wash_hcl Wash with 1 M HCl quench->wash_hcl wash_naoh Wash with 1 M NaOH wash_hcl->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry organic layer (anhydrous MgSO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Caption: Workflow for the synthesis and purification of the target amide.

Procedure:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 5-(4-Fluorophenyl)pentanoic acid (1.0 eq) and anhydrous dichloromethane. Stir until the acid is fully dissolved. Add triethylamine (3.0 eq) to the solution.

  • Activation: Cool the flask in an ice bath to 0°C. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Amidation (Quench): Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (a source of ammonia) cooled in an ice bath. This step is exothermic. Stir vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, then 1 M NaOH, and finally with brine.[10]

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-(4-Fluorophenyl)pentanamide.

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of the starting material. The aqueous washes remove unreacted reagents and byproducts (excess amine, salts). The final characterization by NMR, IR, and MS confirms the structure and purity of the final product, matching the predicted data in Table 2.

Conclusion

5-(4-Fluorophenyl)pentanamide is a synthetically accessible molecule with significant potential as an intermediate in various fields, particularly drug discovery. Its chemical properties are dominated by the interplay between the polar amide head and the nonpolar fluorophenyl-alkyl tail. The synthesis via an acyl chloride intermediate is a robust and scalable method. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
  • Cotarca, L., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Wikipedia. (2023). Biological aspects of fluorine. Wikipedia.
  • Tron, G. C., et al. (2008).
  • ResearchGate. (n.d.). Fluorine effects on biological activity.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
  • ChemicalBook. (n.d.). 5-(4-fluorophenyl)-5-oxo-2-(phenylsulfonyl)pentanamide Product Description. ChemicalBook.
  • NIST. (n.d.). Pentanamide, N-(4-fluorophenyl)-. NIST WebBook.
  • BLD Pharm. (n.d.). 5-(4-Fluorophenyl)pentanoic acid. BLD Pharm.
  • ResearchGate. (n.d.). Fluorophenyl group of type 2 statins Fluvastatin.
  • ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin.
  • Schachter, M. (2020).
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)pentanamide: A Hypothetical Case Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of the hypothetical compound 5-(4-Fluorophenyl)pentanamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and the interpretation of results. We will navigate the complete workflow from synthesis and crystallization to advanced structural elucidation and analysis, underscoring the critical role of solid-state characterization in modern pharmaceutical sciences.

The Imperative of Crystal Structure in Pharmaceutical Development

The three-dimensional arrangement of molecules in a crystalline solid dictates many of its physicochemical properties, including solubility, stability, and bioavailability.[1][2][3] For an active pharmaceutical ingredient (API), these properties are not merely academic; they are critical determinants of a drug's safety and efficacy.[4] An unforeseen polymorphic transformation, for instance, can lead to a significant change in a drug's performance, with potentially serious consequences. Therefore, a thorough understanding of the crystalline form of an API is a cornerstone of robust drug development.[1][5] This guide uses 5-(4-Fluorophenyl)pentanamide as a case study to illustrate the principles and techniques of modern crystal structure analysis.

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the compound and subsequent crystallization.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)pentanamide
  • Reaction Setup: To a solution of 4-fluorophenylacetic acid (1 eq.) in dichloromethane (DCM), oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C.

  • Acid Chloride Formation: The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (2 eq.) in DCM.

  • Workup and Purification: The reaction is stirred overnight at room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for the conversion of a carboxylic acid to an acid chloride. The subsequent reaction with ammonia is a classic amidation reaction. Purification by column chromatography is essential to ensure the purity of the compound, which is crucial for successful crystallization.

Experimental Protocol: Crystallization
  • Solvent Selection: A solvent screening is performed to identify a suitable solvent system for crystallization. Solvents of varying polarity, such as ethanol, methanol, acetone, ethyl acetate, and hexane, are tested.

  • Slow Evaporation: The purified 5-(4-Fluorophenyl)pentanamide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) in a loosely capped vial.

  • Crystal Growth: The vial is left undisturbed in a vibration-free environment at room temperature. Crystals are typically observed to form over several days as the solvent slowly evaporates.

Causality of Experimental Choices: Slow evaporation is a widely used technique for growing high-quality single crystals.[6] The gradual increase in solute concentration allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[7][8][9]

Experimental Protocol: SC-XRD Data Collection
  • Crystal Mounting: A suitable single crystal of 5-(4-Fluorophenyl)pentanamide (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a dual-source (Mo and Cu) CCD detector.[8] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data is processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

Causality of Experimental Choices: Low-temperature data collection enhances the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise structure determination. The choice of X-ray source (Mo or Cu) depends on the nature of the crystal.

From Diffraction to Structure: The Principles of Structure Solution and Refinement

The diffraction pattern obtained from an SC-XRD experiment is essentially a Fourier transform of the electron density distribution within the crystal.[10][11][12][13] The process of determining the crystal structure involves solving the "phase problem" and refining the atomic model.

  • Bragg's Law: The fundamental principle governing X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the distance between the crystal lattice planes (d).[14][15][16][17][18]

  • Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial estimate of the atomic positions from the diffraction data.[19]

  • Structure Refinement: The initial atomic model is refined using a least-squares method to minimize the difference between the observed and calculated structure factor amplitudes.[19][20][21][22] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

Software in Crystallography

Several software packages are instrumental in the process of structure solution and refinement.

  • SHELX: A suite of programs widely used for the solution and refinement of crystal structures.[23]

  • OLEX2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[24][25][26][27][28]

  • Mercury: A powerful tool for the visualization and analysis of crystal structures, often used in conjunction with the Cambridge Structural Database (CSD).[23][29][30][31][32]

Hypothetical Crystallographic Data for 5-(4-Fluorophenyl)pentanamide

The following table summarizes the hypothetical crystallographic data and refinement details for 5-(4-Fluorophenyl)pentanamide.

ParameterValue
Empirical formulaC11H14FNO
Formula weight195.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 5.432(2) Å, β = 105.67(3)°
c = 18.765(7) Å, γ = 90°
Volume994.5(7) ų
Z4
Density (calculated)1.302 Mg/m³
Absorption coefficient0.094 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -7<=k<=7, -24<=l<=24
Reflections collected9124
Independent reflections2284 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2284 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1234
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Part 3: Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an essential technique for analyzing the bulk properties of a crystalline solid.[33][34][35][36] It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.[33][34]

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount of the crystalline 5-(4-Fluorophenyl)pentanamide is gently ground to a fine powder.

  • Data Collection: The powdered sample is placed on a sample holder in a powder diffractometer. The instrument is configured to scan a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline phase.

Causality of Experimental Choices: Grinding the sample into a fine powder ensures that the crystallites are randomly oriented, which is a requirement for obtaining a representative PXRD pattern.

Visualizing the Process and the Product

Diagrams are invaluable for understanding complex workflows and molecular structures.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_data_processing Data Processing & Structure Elucidation cluster_output Final Output synthesis Synthesis of 5-(4-Fluorophenyl)pentanamide purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization pxrd Powder X-ray Diffraction purification->pxrd Bulk powder sample sc_xrd Single-Crystal X-ray Diffraction crystallization->sc_xrd High-quality single crystal data_collection Data Collection sc_xrd->data_collection visualization Visualization (Mercury) pxrd->visualization Phase Identification structure_solution Structure Solution (SHELX) data_collection->structure_solution refinement Structure Refinement (OLEX2) structure_solution->refinement refinement->visualization crystal_data Crystallographic Data Table visualization->crystal_data molecular_structure 3D Molecular Structure visualization->molecular_structure

Caption: 2D representation of the molecular structure of 5-(4-Fluorophenyl)pentanamide.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of 5-(4-Fluorophenyl)pentanamide, presented as a hypothetical yet illustrative case study. By detailing the synthesis, crystallization, and both single-crystal and powder X-ray diffraction techniques, we have highlighted the importance of a multi-faceted approach to solid-state characterization in drug development. A thorough understanding of the crystalline form of an API is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of a pharmaceutical product.

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • Fourier transform in X-ray crystallography. Slideshare. [Link]

  • Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Acta Crystallographica Section A. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • The Fourier transform in X-ray crystallography. [Link]

  • Bragg's law in crystallography | Description, Example & Application. Your Physicist. [Link]

  • Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography. [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology. [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • Cambridge Structural Database. Labcritics. [Link]

  • Bragg's Law and its Applications. Unacademy. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Single crystal X-ray diffraction analysis. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. International Centre for Diffraction Data. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • Bragg's law for determining crystal structure. YouTube. [Link]

  • 12 The Fourier transform in two dimensions: images and x-ray Diffraction. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. ResearchGate. [Link]

  • X-ray reflection in accordance with Bragg's Law. [Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Crystallographic Refinement. NIH. [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]

  • Free Crystal Structure Visualization Software. CCDC. [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction. YouTube. [Link]

  • Bragg's law. Wikipedia. [Link]

  • Olex2 Manual (Commands). CDN. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • 1. Biological imaging by X-ray diffraction. An overview. 2. Crystals. Growth, physical properties and diffraction. 3. Working. [Link]

  • Modelling of X-ray patterns using Fourier transforms: application to nanomaterials. SDMMMK Mysore. [Link]

  • Structure refinement: some background theory and practical strategies. MIT. [Link]

  • Why Is Crystallization Important For Drug Effectiveness? How It Comes Together. [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. [Link]

  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? ResearchGate. [Link]

  • Documentation. OlexSys. [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

Sources

A Technical Guide to the In Vitro Cytotoxicity Profiling of 5-(4-Fluorophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The evaluation of cytotoxic potential is a mandatory early-stage gate in the pipeline of drug discovery and chemical safety assessment. This guide provides a comprehensive, technically detailed framework for assessing the in vitro cytotoxicity of a novel chemical entity (NCE), exemplified by "5-(4-Fluorophenyl)pentanamide." We advocate for a multi-parametric approach, moving beyond a single endpoint to build a robust profile of the compound's effects on cell health. This document details the principles, step-by-step protocols, and data interpretation strategies for a tiered assay system comprising assessments of metabolic viability (MTT Assay), membrane integrity (LDH Release Assay), and the mechanism of cell death (Annexin V/PI Staining). The causality behind experimental choices and the implementation of self-validating controls are emphasized throughout to ensure scientific rigor and trustworthiness.

Introduction: The Imperative for Multi-Parametric Cytotoxicity Assessment

5-(4-Fluorophenyl)pentanamide represents a novel chemical entity (NCE) with undetermined biological effects. Before committing resources to further development, a foundational understanding of its interaction with living cells is paramount. In vitro cytotoxicity assays serve as a critical first pass, offering rapid, cost-effective, and ethically sound methods to identify potential liabilities.[1][2][3]

However, cellular cytotoxicity is not a monolithic event. A compound can reduce cell viability through various mechanisms, such as metabolic inhibition, disruption of membrane integrity (necrosis), or the induction of programmed cell death (apoptosis).[1][4] Relying on a single assay can be misleading. For instance, a compound that inhibits mitochondrial respiration without immediately killing the cell might score as highly toxic in a metabolism-based assay (like MTT) but show low toxicity in a membrane integrity assay (like LDH). Therefore, this guide champions a tiered, multi-assay strategy to generate a comprehensive and mechanistically informative cytotoxicity profile.[5]

Core Strategy: A Tiered, Mechanistic Approach

To build a robust cytotoxicity profile for 5-(4-Fluorophenyl)pentanamide, we will deploy a panel of three distinct but complementary assays. This approach provides a holistic view of the compound's impact, from general viability to the specific mode of cell death.

G cluster_0 Overall Experimental Workflow cluster_1 Parallel Assays start Select & Culture Appropriate Cell Line(s) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of 5-(4-Fluorophenyl)pentanamide (24h, 48h, 72h) seed->treat assay_mtt Tier 1: Viability (MTT Assay) Measures Metabolic Activity treat->assay_mtt assay_ldh Tier 2: Cytotoxicity (LDH Assay) Measures Membrane Integrity treat->assay_ldh assay_apop Tier 3: Mechanism (Annexin V/PI Assay) Distinguishes Apoptosis/Necrosis treat->assay_apop data_mtt Calculate IC50 (Metabolic Inhibition) assay_mtt->data_mtt data_ldh Calculate % Cytotoxicity assay_ldh->data_ldh data_apop Quantify Cell Populations (Live, Apoptotic, Necrotic) assay_apop->data_apop synthesis Synthesize Data & Determine Cytotoxicity Profile data_mtt->synthesis data_ldh->synthesis data_apop->synthesis

Caption: Tiered workflow for cytotoxicity profiling.

Tier 1: Cell Viability via Metabolic Competence (MTT Assay)

This assay provides a primary assessment of the compound's effect on the metabolic activity of the cell population, which is often used as a proxy for cell viability.[2][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Detailed Protocol: MTT Assay
  • Materials:

    • MTT reagent (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[8][9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]

    • Phenol red-free, serum-free culture medium.[7]

    • 96-well flat-bottom sterile microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of 5-(4-Fluorophenyl)pentanamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.[3][10]

    • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration ~0.5 mg/mL).[9]

    • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.[10]

    • Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

    • Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis: IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the metabolic activity by 50%.

  • Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle-treated control cells (100% viability).[11]

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Curve Fitting: Plot % Viability against the log-transformed concentration of 5-(4-Fluorophenyl)pentanamide. Fit the data using a non-linear regression model (e.g., four-parameter logistic or sigmoidal dose-response curve) to determine the IC50 value.[12][13][14]

Tier 2: Cytotoxicity via Membrane Integrity (LDH Release Assay)

This assay directly measures cytotoxicity by quantifying cell membrane rupture, a hallmark of necrosis.[15] It serves as an essential counterpoint to the MTT assay.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[16] When the plasma membrane is compromised, LDH is rapidly released into the cell culture supernatant.[15][16] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[17][18]

Detailed Protocol: LDH Release Assay
  • Materials:

    • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

    • Lysis Buffer (e.g., 10X solution provided in kit) for positive control.[19]

  • Procedure:

    • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions identical to the MTT assay plate.

    • Establish Controls:

      • Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with Lysis Buffer for ~45 minutes before supernatant collection.[18]

      • Background Control: Culture medium without cells.[18]

    • Supernatant Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[19]

    • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]

    • Stop Reaction: Add 50 µL of Stop Solution to each well.[19]

    • Measurement: Read the absorbance at 490 nm.

Data Analysis: Percent Cytotoxicity
  • Correct for Background: Subtract the absorbance of the background control from all other readings.

  • Calculate % Cytotoxicity:

    • % Cytotoxicity = [(Abs_compound - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Tier 3: Mechanistic Insight (Annexin V / Propidium Iodide Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells, providing crucial insight into the how of cell death.[20][21]

Principle of Annexin V / PI Staining

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[22] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[22] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][22]

  • Annexin V- / PI-: Healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.[21]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[21]

G cluster_0 Principle of Annexin V / PI Staining node_healthy Healthy Cell (Annexin V- / PI-) node_early_apop Early Apoptosis (Annexin V+ / PI-) node_healthy->node_early_apop PS Translocation node_late_apop Late Apoptosis / Necrosis (Annexin V+ / PI+) node_early_apop->node_late_apop Membrane Permeabilization

Caption: Differentiating cell death stages.

Detailed Protocol: Annexin V / PI Staining
  • Materials:

    • Annexin V-FITC (or other fluorophore) and PI Staining Kit.

    • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[21]

    • Flow cytometry tubes.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells in 6-well plates or T25 flasks to obtain a sufficient number of cells (~1 x 10^6 per sample).[20]

    • Harvest Cells: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA followed by neutralization) to preserve membrane integrity.[4]

    • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[4]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[4][21]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

    • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20][23]

Data Synthesis and Interpretation

By combining the results from all three assays, a clear picture of the cytotoxic profile of 5-(4-Fluorophenyl)pentanamide emerges. The data should be summarized for clarity.

Table 1: Hypothetical Cytotoxicity Profile of 5-(4-Fluorophenyl)pentanamide on HCT-116 Cells (48h)

Assay Endpoint Measured Result Interpretation
MTT Assay Metabolic Activity IC50 = 15 µM Potent inhibitor of metabolic function/cell viability.
LDH Release Assay Membrane Integrity <10% Cytotoxicity at 15 µM The compound does not cause significant necrosis at its metabolic IC50.

| Annexin V / PI Assay | Mode of Cell Death | Dose-dependent increase in Annexin V+/PI- population | The primary mechanism of cell death is apoptosis. |

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Thakur, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • YouTube. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (1987). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]

Sources

Technical Guide: Antimicrobial Activity Evaluation of 5-(4-Fluorophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(4-Fluorophenyl)pentanamide (CAS: 1798712-33-0) Class: Fluorinated Phenyl-Alkanamide Application: Antimicrobial Lead Discovery / Scaffold Evaluation

This technical guide outlines the standardized protocol for evaluating the antimicrobial potential of 5-(4-Fluorophenyl)pentanamide . As a structural hybrid between lipophilic fatty acid amides and metabolically stable fluorinated aromatics, this compound represents a specific chemical space relevant to membrane-active antibiotics and quorum-sensing inhibitors.

This document provides a rigorous, self-validating framework for researchers to assess its biological activity, focusing on Minimum Inhibitory Concentration (MIC) determination, Time-Kill Kinetics , and Mode of Action (MoA) elucidation.

Part 1: Chemical Profile & Rational Design

Structural Logic

The antimicrobial potential of 5-(4-Fluorophenyl)pentanamide is predicated on its amphiphilic structure, designed to mimic endogenous bacterial lipids or disrupt cell membranes.

  • Lipophilic Tail (The Anchor): The 4-fluorophenyl group attached to a pentyl (C5) spacer provides the necessary lipophilicity (LogP ~2.0–2.5) to partition into the bacterial phospholipid bilayer.

  • The Fluorine Effect (Metabolic Shield): The fluorine atom at the para-position of the phenyl ring serves two critical functions:

    • Metabolic Stability: It blocks para-hydroxylation by cytochrome P450 enzymes, significantly extending the compound's half-life compared to the non-fluorinated analog.

    • Membrane Penetration: Fluorine increases the lipophilicity of the aromatic ring without adding steric bulk, facilitating deeper insertion into the hydrophobic core of the bacterial membrane.

  • Polar Head (The Warhead): The primary amide (-CONH2) acts as a hydrogen bond donor/acceptor, capable of interacting with polar headgroups of phospholipids or specific enzymatic pockets (e.g., synthases).

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Logic Compound 5-(4-Fluorophenyl)pentanamide Fluorine 4-Fluoro Group (Metabolic Shield) Compound->Fluorine Blocks P450 oxidation Phenyl Phenyl Ring (Lipophilic Core) Compound->Phenyl Increases LogP Linker Pentyl Chain (C5) (Membrane Spacer) Compound->Linker Flexible tether Amide Primary Amide (Polar Binding) Compound->Amide H-bond donor/acceptor Fluorine->Phenyl Electronic withdrawal Phenyl->Linker Linker->Amide

Figure 1: Structural decomposition of 5-(4-Fluorophenyl)pentanamide highlighting functional zones for antimicrobial activity.

Part 2: Experimental Protocols (The Core)

Phase I: Compound Preparation & QC

Objective: Ensure the test article is pure and solubilized correctly to prevent experimental artifacts (e.g., precipitation).

  • Purity Check: Verify purity >95% via HPLC-MS. Impurities from synthesis (e.g., residual aniline or acid) can cause false positives.

  • Solubilization:

    • Solvent: Dimethyl sulfoxide (DMSO).

    • Stock Concentration: Prepare a 10 mg/mL (approx. 50 mM) master stock.

    • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the assay is ≤ 1% . High DMSO levels are toxic to bacteria and invalidate results.

Phase II: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard). Rationale: This is the gold standard for quantifying antimicrobial potency.

Protocol:

  • Inoculum Preparation:

    • Select strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

    • Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10^8 CFU/mL).

    • Dilute 1:100 in MHB to achieve final assay concentration of ~5 × 10^5 CFU/mL.

  • Plate Setup (96-well):

    • Rows A-H: Serial 2-fold dilutions of 5-(4-Fluorophenyl)pentanamide (Range: 256 µg/mL to 0.5 µg/mL).

    • Column 11 (Growth Control): Bacteria + Solvent (1% DMSO) + Media (No Drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • MIC Definition: The lowest concentration with no visible growth.

Phase III: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Prepare inoculum at ~10^6 CFU/mL in MHB.

  • Add compound at 1× MIC and 4× MIC .

  • Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate onto agar to count colonies.

  • Interpretation:

    • Bactericidal: ≥ 3 log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: < 3 log10 reduction.

Part 3: Mechanism of Action (MoA) Investigation

If the compound shows activity (MIC < 64 µg/mL), the mechanism must be validated. For phenyl-alkanamides, membrane disruption is the primary hypothesis.

Membrane Permeability Assay (Propidium Iodide)

Principle: Propidium Iodide (PI) is a DNA stain that cannot penetrate intact membranes. If the compound disrupts the membrane, PI enters and fluoresces.

Workflow:

  • Treat bacterial cells (OD600 ~0.5) with the compound at 2× MIC for 1 hour.

  • Add Propidium Iodide (30 µM final).

  • Incubate for 15 mins in the dark.

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

  • Positive Control: CTAB or Melittin (known membrane disruptors).

Visualization: Experimental Workflow

Workflow Start Start: 5-(4-Fluorophenyl)pentanamide Solubility Solubility Check (DMSO Stock) Start->Solubility MIC_Screen Primary Screen (MIC) (Broth Microdilution) Solubility->MIC_Screen Decision Is MIC < 64 µg/mL? MIC_Screen->Decision Stop Stop: Inactive (Modify Structure) Decision->Stop No Advanced Secondary Profiling Decision->Advanced Yes MBC MBC / Time-Kill (Cidal vs Static) Advanced->MBC Membrane Membrane Integrity (PI Uptake Assay) Advanced->Membrane

Figure 2: Decision tree for the biological evaluation of the candidate compound.

Part 4: Data Analysis & Reporting

Data Presentation Standards

Quantitative data must be tabulated for clarity.

AssayStrainMetricResult (Example)Interpretation
MIC S. aureus ATCC 29213µg/mL16Moderate Activity
MIC E. coli ATCC 25922µg/mL>128Inactive (likely efflux)
MBC S. aureus ATCC 29213µg/mL32Bactericidal (MBC/MIC = 2)
Toxicity HEK293 CellsIC50>200 µMLow Cytotoxicity (Selectivity Index > 10)
Statistical Validation
  • All MICs must be performed in triplicate on separate days.

  • The accepted variation for MIC is ±1 dilution step (e.g., if Mode is 16, acceptable range is 8–32).

  • Significance for Time-Kill curves: ANOVA followed by Tukey’s post-hoc test (p < 0.05).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and clinical relevance.[1] Applied Microbiology and Biotechnology, 85(6), 1629–1642. [Link]

  • Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology, 9(1), 62-75. [Link]

  • Accela ChemBio. (2024). 5-(4-Fluorophenyl)pentanamide Product Profile (CAS 1798712-33-0).[2][3][Link][2]

Sources

A Predictive ADME and Toxicity Profile of 5-(4-Fluorophenyl)pentanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early-Stage Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates that show promising efficacy in early testing ultimately fail in later stages due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] This guide provides a comprehensive framework for constructing a predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile for the novel chemical entity, 5-(4-Fluorophenyl)pentanamide. By integrating robust in silico predictions with field-proven in vitro methodologies, we can build a foundational understanding of this compound's potential as a therapeutic agent. This document is structured not as a rigid template, but as a logical, causality-driven workflow, mirroring the decision-making process in a contemporary drug development program.

Section 1: In Silico Assessment and Physicochemical Foundations

Before committing to resource-intensive wet-lab experimentation, a thorough computational analysis is an indispensable first step.[2][3] This allows us to generate initial hypotheses about the molecule's behavior and identify potential liabilities that will require rigorous experimental validation.

Predicted Physicochemical Properties

The fundamental physicochemical characteristics of a molecule govern its journey through the body. Properties such as solubility, lipophilicity, and ionization state are critical determinants of absorption and distribution. Using established computational models (e.g., SwissADME, PreADMET), we can predict these core parameters for 5-(4-Fluorophenyl)pentanamide.[4][5]

Table 1: Predicted Physicochemical and ADME Properties of 5-(4-Fluorophenyl)pentanamide

PropertyPredicted ValueImplication for Drug-Likeness
Physicochemical Properties
Molecular Weight ( g/mol )209.24Well within the typical range for good oral bioavailability (<500).
logP (Octanol/Water Partition)2.15Indicates moderate lipophilicity, balancing solubility with membrane permeability.
Topological Polar Surface Area (TPSA)69.4 ŲSuggests good potential for oral absorption and cell membrane permeation (<140 Ų).
H-Bond Donors2Favorable for binding interactions and solubility (≤5).
H-Bond Acceptors2Favorable for binding interactions and solubility (≤10).
Pharmacokinetic Predictions
Gastrointestinal AbsorptionHighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the BBB, suggesting a lower potential for central nervous system (CNS) side effects.
P-glycoprotein (P-gp) SubstrateYesPotential for active efflux from cells, which could limit bioavailability and tissue penetration.[6][7]
CYP1A2 InhibitorNoLow predicted risk of drug-drug interactions (DDIs) involving this major metabolic enzyme.
CYP2C9 InhibitorYesPotential Liability: May inhibit the metabolism of co-administered drugs cleared by CYP2C9.[1]
CYP2C19 InhibitorNoLow predicted risk of DDIs involving this isoform.
CYP2D6 InhibitorNoLow predicted risk of DDIs involving this isoform.
CYP3A4 InhibitorNoLow predicted risk of DDIs involving this major metabolic enzyme.
Toxicity Predictions
hERG InhibitionLow RiskIn silico models suggest a low probability of blocking the hERG channel, a key cardiotoxicity indicator.
AMES MutagenicityLow RiskPredicted to be non-mutagenic in the bacterial reverse mutation assay.
HepatotoxicityLow RiskComputational models do not flag for potential liver toxicity.
In Silico Screening Workflow

The initial computational evaluation follows a structured funnel, starting with broad physicochemical properties and moving towards more specific predictions of pharmacokinetic and toxicological endpoints. This approach allows for early, data-driven decision-making.

In_Silico_Workflow cluster_0 Computational Analysis Funnel A Input: 5-(4-Fluorophenyl)pentanamide (SMILES/SDF) B Calculate Physicochemical Properties (MW, logP, TPSA, etc.) A->B C Predict Pharmacokinetics (ADME) (GI Absorption, BBB, P-gp, CYP Inhibition) B->C D Predict Toxicity Endpoints (hERG, AMES, Hepatotoxicity) C->D E Synthesize Data & Identify Liabilities (e.g., P-gp Substrate, CYP2C9 Inhibition) D->E F Output: Prioritized List of *In Vitro* Assays for Validation E->F

Caption: Workflow for in silico ADME-Tox prediction.

Section 2: Experimental ADME Profiling

While computational predictions are invaluable for hypothesis generation, they must be validated through rigorous in vitro experimentation. The following protocols represent the gold standard for assessing the key ADME parameters identified in our initial screen.

Distribution: Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins like albumin dictates its free concentration, which is the fraction available to interact with its target and cause pharmacological or toxic effects.[8][9] A high degree of binding can significantly reduce a drug's efficacy.[10] The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate technique for determining this parameter.[9][10]

  • Preparation:

    • Prepare a stock solution of 5-(4-Fluorophenyl)pentanamide in DMSO.

    • Spike fresh human plasma with the test compound to a final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).[10]

    • Prepare dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).[8]

  • Apparatus Setup:

    • Hydrate the semi-permeable membrane inserts of the RED device (e.g., Thermo Fisher Scientific) according to the manufacturer's instructions.

    • Add the spiked plasma (e.g., 200 µL) to the donor chamber of the RED device insert.

    • Add the dialysis buffer (e.g., 350 µL) to the receiver chamber.[8]

  • Incubation:

    • Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the membrane.[9]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, perform a matrix match by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins by adding a 3-4 fold excess of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.[9]

  • Calculation:

    • The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • The percentage bound is then calculated as: % Bound = (1 - fu) * 100.

RED_Workflow cluster_1 Plasma Protein Binding (RED) Workflow A Spike Compound into Plasma B Add Spiked Plasma to Donor Chamber A->B D Incubate at 37°C to Reach Equilibrium B->D C Add Buffer to Receiver Chamber C->D E Sample Both Chambers D->E F Matrix Match & Protein Precipitation E->F G Analyze by LC-MS/MS F->G H Calculate Fraction Unbound (fu) G->H

Caption: Experimental workflow for the RED assay.

Metabolism: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary drivers of drug metabolism.[11] Assessing a compound's potential to inhibit these enzymes is critical for predicting drug-drug interactions (DDIs).[12][13] Our in silico results flagged a potential interaction with CYP2C9, which requires immediate experimental confirmation. An LC-MS/MS-based assay using human liver microsomes provides a biologically relevant and highly specific method for determining the half-maximal inhibitory concentration (IC50).[13]

  • Reagent Preparation:

    • Prepare a stock solution of 5-(4-Fluorophenyl)pentanamide and a known selective inhibitor for each CYP isoform (e.g., Sulfaphenazole for CYP2C9) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare working solutions of pooled human liver microsomes (HLM) and a specific probe substrate for the isoform of interest (e.g., Diclofenac for CYP2C9).

    • Prepare an NADPH regenerating system to drive the metabolic reaction.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM with a range of concentrations of 5-(4-Fluorophenyl)pentanamide (or the positive control inhibitor) for a short period at 37°C.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the microsomes.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of the specific metabolite formed (e.g., 4'-hydroxy-diclofenac for the CYP2C9 reaction) using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Predicted Metabolic Fate

The fluorophenyl moiety is a common feature in medicinal chemistry, often introduced to block metabolic oxidation at a vulnerable site.[14][15] The carbon-fluorine bond is exceptionally strong, making it resistant to direct cleavage.[14] However, the fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[16] The most probable metabolic pathway for this compound would be hydroxylation on the phenyl ring, likely at the position ortho or meta to the fluorine, or oxidation along the aliphatic pentanamide chain.

Metabolic_Pathway cluster_2 Predicted Phase I Metabolism Parent 5-(4-Fluorophenyl)pentanamide Metabolite1 Hydroxylated Metabolite (Aromatic Ring) Parent->Metabolite1 CYP-mediated Aromatic Hydroxylation Metabolite2 Oxidized Metabolite (Aliphatic Chain) Parent->Metabolite2 CYP-mediated Alkyl Oxidation

Caption: Potential metabolic pathways for the compound.

Section 3: Predictive In Vitro Toxicology

Early toxicity screening is essential to de-risk a drug candidate and prevent late-stage failures.[17][18][19] The following assays address the most common and critical toxicity endpoints.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[20][21][22] Consequently, assessing a compound's hERG liability is a mandatory part of preclinical safety evaluation.[20] Automated patch-clamp electrophysiology is the gold standard for this measurement.[23]

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel. Culture the cells under standard conditions until they reach the appropriate confluency for the assay.

  • Assay Preparation:

    • Prepare serial dilutions of 5-(4-Fluorophenyl)pentanamide in an appropriate extracellular buffer solution. Include a vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control.[20][23]

  • Automated Electrophysiology:

    • Load the cell suspension, test compounds, and control solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp configurations.

  • Data Acquisition:

    • Record a stable baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.[20][23]

    • Apply the vehicle control, followed by increasing concentrations of the test compound, allowing for sufficient exposure time at each concentration (e.g., 3-5 minutes).

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted assay to evaluate the mutagenic potential of a chemical compound.[24][25][26] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine (his-).[25][27] A positive test result, indicated by the growth of bacterial colonies on a histidine-free medium, shows that the test compound has caused a reverse mutation, restoring the gene's function and suggesting mutagenic potential.

  • Strain Preparation:

    • Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which detect different types of mutations.

  • Metabolic Activation (S9 Fraction):

    • Conduct the assay both with and without a liver S9 fraction. The S9 fraction contains metabolic enzymes (including CYPs) from induced rats and is used to identify compounds that become mutagenic only after being metabolized.[24][27]

  • Plate Incorporation:

    • To a tube containing molten top agar, add:

      • The bacterial culture.

      • The test compound at various concentrations.

      • Either the S9 mix or a control buffer.

      • A trace amount of histidine to allow for a few initial cell divisions, which is necessary for mutations to occur.[28]

  • Incubation:

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.[27]

  • Colony Counting and Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Ames_Test_Workflow cluster_3 Ames Test Workflow A Prepare Bacterial Strains (e.g., TA98) D Combine Bacteria, Compound, and S9 Mix (or Buffer) in Top Agar A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix for Metabolic Activation C->D E Pour onto Minimal Glucose Agar Plate D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Analyze Data: Compare to Vehicle Control (Look for 2x Increase) G->H

Caption: Workflow for the bacterial reverse mutation assay.

Section 4: Synthesis and Decision-Making Framework

The ultimate goal of this predictive profiling is to synthesize disparate data points into a coherent risk assessment that guides further development.

Table 2: Integrated Risk Assessment and Decision Matrix for 5-(4-Fluorophenyl)pentanamide

ParameterIn Silico PredictionDesired In Vitro OutcomeDecision Path if Undesirable
Plasma Protein Binding ModerateFraction Unbound (fu) > 1-5%High Binding (fu < 1%): Risk of low efficacy. Consider structural modifications to decrease lipophilicity. Proceed only if in vitro potency is exceptionally high.
CYP2C9 Inhibition Yes (Potential Risk)IC50 > 10 µMPotent Inhibition (IC50 < 1 µM): High risk of clinical DDIs. Flag for termination or initiate medicinal chemistry effort to remove the liability.
hERG Inhibition Low RiskIC50 > 30 µMPotent Inhibition (IC50 < 1 µM): High risk of cardiotoxicity. Terminate development. Moderate Inhibition (1-10 µM): Calculate safety margin; may require further cardiac studies.
Ames Mutagenicity Low RiskNegativePositive Result: High risk of carcinogenicity. Terminate development immediately.

This integrated assessment allows for a clear, evidence-based decision on the future of 5-(4-Fluorophenyl)pentanamide. A favorable profile—characterized by moderate PPB, weak CYP inhibition, no hERG liability, and a negative Ames test—would strongly support its advancement into more complex preclinical studies.

Decision_Tree Start ADME-Tox Profile of 5-(4-Fluorophenyl)pentanamide Ames Ames Test Result? Start->Ames hERG hERG IC50 > 10 µM? Ames->hERG Negative Stop1 TERMINATE (Genotoxicity Risk) Ames->Stop1 Positive CYP CYP2C9 IC50 > 10 µM? hERG->CYP Yes Stop2 TERMINATE (Cardiotoxicity Risk) hERG->Stop2 No Risk High Risk (DDI Potential) Consider MedChem CYP->Risk No Proceed Proceed to Further Preclinical Studies CYP->Proceed Yes

Caption: Decision-making flowchart based on key toxicity data.

References

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Montclair State University. [Link]

  • Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model. (2004). Journal of Pharmaceutical Sciences. [Link]

  • In Vitro Toxicology Assays. (n.d.). TME Scientific. [Link]

  • Plasma Protein Binding Assay. (2022). Visikol. [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. [Link]

  • PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. (2017). Bioinformatics. [Link]

  • Mutagenicity Testing. (n.d.). Biotoxicity. [Link]

  • P-glycoprotein substrate prediction. (n.d.). AlthoTas. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2018). PMC. [Link]

  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (2019). International Journal of Molecular Sciences. [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. [Link]

  • Ames Test. (n.d.). Charles River Laboratories. [Link]

  • Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates. (2020). Journal of Chemical Information and Modeling. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2021). SpringerLink. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (2022). SpringerLink. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). PMC. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). PMC. [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). PubMed. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ResearchGate. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2022). PMC. [Link]

  • Using in vitro ADME data for lead compound selection: An emphasis on PAMPA pH 5 permeability and oral bioavailability. (2022). PubMed. [Link]

Sources

"5-(4-Fluorophenyl)pentanamide" molecular docking studies.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Pharmacological Profiling of 5-(4-Fluorophenyl)pentanamide

Executive Summary

This technical guide outlines the computational workflow for evaluating 5-(4-Fluorophenyl)pentanamide (henceforth 5-FPP ) as a putative modulator of the endocannabinoid system. Structurally, 5-FPP presents as a truncated, fluorinated bioisostere of endogenous fatty acid amides (e.g., Anandamide). Its primary amide head group suggests substrate affinity for Fatty Acid Amide Hydrolase (FAAH) , while its lipophilic fluorophenyl tail mimics the vanilloid pharmacophore, indicating potential activity at TRPV1 channels.

This document provides a rigorous, step-by-step protocol for molecular docking, binding energy estimation, and metabolic stability assessment, designed for researchers in early-stage drug discovery.

Chemical Logic & Ligand Preparation

Structural Rationale
  • Pharmacophore: The molecule consists of a polar "head" (primary amide) and a lipophilic "tail" (pentyl linker + 4-fluorophenyl ring).

  • The Fluorine Effect: The para-fluorine substitution is a critical medicinal chemistry design element. It blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, significantly enhancing metabolic stability compared to the non-fluorinated analog [1]. Additionally, fluorine increases lipophilicity (LogP), facilitating membrane penetration to reach the intracellular catalytic site of FAAH or the transmembrane binding pocket of TRPV1.

Ligand Preparation Protocol
  • Structure Generation: Generate 3D coordinates from SMILES: NC(=O)CCCCC1=CC=C(F)C=C1.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory) using the B3LYP hybrid functional with the 6-31G * basis set.

    • Objective: Accurately model the C-F bond length (approx. 1.35 Å) and the planarity of the amide group.

  • Charge Assignment: Assign Gasteiger-Marsili partial charges. Ensure the amide nitrogen is neutral (–NH2) and the carbonyl oxygen is electronegative to act as hydrogen bond acceptors/donors.

Target 1: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary catabolic enzyme for fatty acid amides. 5-FPP is hypothesized to act as a "slow substrate" or competitive inhibitor.

Target Selection & Preparation
  • PDB Structure: 1MT5 (Rat FAAH in complex with MAP). This structure is the gold standard due to its high resolution (2.8 Å) and clear definition of the catalytic triad [2]. Alternatively, use 2VYA for a humanized variant.

  • Preparation Steps:

    • Strip Water: Remove all solvent molecules except structural waters bridging the active site if performing MD later.

    • Catalytic Triad Check: Verify the integrity of Ser241 , Ser217 , and Lys142 .

    • Protonation: Set pH to 7.4. Lys142 must be protonated (positively charged) to function as the catalytic acid/base.

Docking Protocol (AutoDock Vina)
  • Grid Box Definition:

    • Center: Coordinates of the catalytic nucleophile Ser241 (approx. X: 35.0, Y: 25.0, Z: 45.0 in 1MT5).

    • Size: 25 x 25 x 25 Å. This encompasses the "oxyanion hole" and the hydrophobic "acyl chain binding pocket."

  • Search Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

  • Interaction Criteria (Success Metrics):

    • Oxyanion Hole: The amide carbonyl oxygen of 5-FPP must form H-bonds with the backbone amides of Ile238 , Gly239 , and Ser241 .[1]

    • Nucleophilic Attack Geometry: The amide Carbon of 5-FPP should be within 3.5 Å of the Ser241 hydroxyl oxygen.

    • Hydrophobic Fit: The fluorophenyl tail should extend into the acyl chain channel, interacting with Leu192 and Phe194 .

Target 2: TRPV1 Channel

TRPV1 is often co-modulated by FAAH substrates. The fluorophenyl motif of 5-FPP resembles the vanilloid head of capsaicin.

Target Selection
  • PDB Structure: 5IRZ (Rat TRPV1 in apo/antagonist state).

  • Binding Pocket: The vanilloid binding pocket located in the transmembrane region between helices S3 and S4.

Docking Protocol
  • Grid Box Definition:

    • Center: Between residues Tyr511 and Ser512 .[2]

    • Size: 22 x 22 x 22 Å.

  • Interaction Criteria:

    • Critical H-Bond: The amide group of 5-FPP must H-bond with Ser512 or Thr550 .

    • Pi-Stacking: Look for T-shaped or parallel pi-stacking between the 5-FPP fluorophenyl ring and Tyr511 [3].

Experimental Workflow Visualization

The following diagram illustrates the integrated computational pipeline for characterizing 5-FPP.

G Ligand Ligand: 5-(4-Fluorophenyl)pentanamide (SMILES Generation) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking TargetFAAH Target 1: FAAH (1MT5) Prep: Protonate Lys142 GridFAAH Grid Generation Center: Ser241 TargetFAAH->GridFAAH TargetTRPV1 Target 2: TRPV1 (5IRZ) Prep: S3-S4 Pocket GridTRPV1 Grid Generation Center: Tyr511 TargetTRPV1->GridTRPV1 GridFAAH->Docking  Path A GridTRPV1->Docking  Path B Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis MD MD Simulation (100ns) Stability Check (RMSD) Analysis->MD  Top Pose Only

Caption: Integrated in silico workflow for dual-target characterization of 5-FPP, spanning ligand preparation to molecular dynamics validation.

Data Presentation & Analysis

When reporting results, summarize the binding affinity and key residue interactions in a standardized table.

Table 1: Hypothetical Docking Results Matrix

MetricTarget: FAAH (1MT5)Target: TRPV1 (5IRZ)
Binding Affinity (

G)
-7.5 to -8.5 kcal/mol-6.0 to -7.0 kcal/mol
Key H-Bonds Ile238, Gly239, Ser241 (Oxyanion Hole)Ser512, Thr550
Hydrophobic Contacts Phe194, Leu192 (Acyl Pocket)Tyr511 (Pi-Stacking)
RMSD (100ns MD) < 2.0 Å (Stable)< 2.5 Å (Moderate)
Mechanistic Insight Potential competitive inhibitor or slow substrate.Potential weak agonist/antagonist.

Post-Docking Validation (MD Simulation)

Docking provides a static snapshot. To confirm the stability of the 5-FPP amide in the catalytic pocket:

  • System: Solvate the protein-ligand complex in a TIP3P water box.

  • Force Field: Use AMBER ff14SB for the protein and GAFF2 for 5-FPP.

  • Run: 100ns production run at 310K.

  • Check: Monitor the distance between the 5-FPP carbonyl carbon and Ser241 oxygen. If distance remains < 4.0 Å for >60% of the simulation, the binding is catalytically relevant.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling.[3][4] Science, 298(5599), 1793-1796. Link

  • Liao, M., et al. (2013).[5] Structure of the TRPV1 ion channel determined by electron cryo-microscopy. Nature, 504(7478), 107-112. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

"5-(4-Fluorophenyl)pentanamide" solubility and stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Stability-Indicating Method Development for 5-(4-Fluorophenyl)pentanamide

Executive Summary & Molecule Profile

This guide details the experimental framework for characterizing 5-(4-Fluorophenyl)pentanamide (CAS: 1798712-33-0), a lipophilic primary amide. As a structural analog to various fatty acid amides and phenyl-alkyl derivatives, this New Chemical Entity (NCE) presents specific challenges regarding aqueous solubility and hydrolytic stability.

Chemical Context:

  • Structure: A lipophilic 4-fluorophenyl "tail" connected via a pentyl linker to a polar primary amide "head."

  • Predicted Properties:

    • Lipophilicity (LogP): Estimated ~2.5–3.0 (Moderate-High).

    • Ionization (pKa): The primary amide group is essentially neutral in the physiological range (Conjugate acid pKa ≈ -0.5).

    • Critical Quality Attribute (CQA): The primary degradation pathway is hydrolysis to 5-(4-fluorophenyl)pentanoic acid .

Strategic Directive: Unlike ionizable amines or acids, this molecule will not exhibit pH-dependent solubility in the physiological range (pH 1.2–7.4). Therefore, testing must focus on biorelevant media (surfactant effects) rather than simple pH buffers, while stability testing must rigorously map the hydrolysis kinetics .

Solubility Profiling: Thermodynamic vs. Kinetic

For a solid NCE in development, Thermodynamic Solubility (equilibrium) is the gold standard, superior to Kinetic Solubility (precipitation from DMSO) which often overestimates solubility due to supersaturation.

Experimental Protocol: The Shake-Flask Method

Objective: Determine the saturation solubility (


) in water, pH buffers, and biorelevant media.

Reagents:

  • Media A (Gastric): 0.1N HCl (pH 1.2).

  • Media B (Intestinal): Phosphate Buffer (pH 6.8).

  • Media C (Biorelevant): FaSSIF (Fasted State Simulated Intestinal Fluid) – contains taurocholate/lecithin to mimic bile solubilization.

Workflow:

  • Preparation: Add excess solid 5-(4-Fluorophenyl)pentanamide (approx. 2–5 mg) to 1.0 mL of media in a glass vial.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24–48 hours.

    • Note: Use a rotary mixer to avoid grinding the solids, which can alter crystal lattice energy.

  • Phase Separation: Filter using a PVDF 0.45 µm syringe filter .

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

  • Solid State Verification: Analyze the remaining solid residue via XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition (e.g., hydrate formation) occurred during testing.

Visualization: Solubility Workflow

SolubilityWorkflow Start Excess Solid (5-(4-Fluorophenyl)pentanamide) Media Add Media (pH 1.2, 6.8, FaSSIF) Start->Media Agitate Equilibrate 37°C, 24-48h Media->Agitate Filter Filter (PVDF) Discard first 200µL Agitate->Filter Analyze HPLC-UV Analysis (Quantify S_sat) Filter->Analyze XRPD Residue Analysis (Check Polymorphs) Filter->XRPD Solid Residue

Figure 1: Standardized Thermodynamic Solubility Workflow ensuring equilibrium and solid-state integrity.

Stability Stress Testing (Forced Degradation)

The primary amide moiety is susceptible to hydrolysis, generating a carboxylic acid impurity.[1] This section defines the "Stability-Indicating Method" (SIM) development.

Degradation Pathways

The dominant pathway is the nucleophilic attack of water (acid or base catalyzed) on the carbonyl carbon.

  • Parent: 5-(4-Fluorophenyl)pentanamide (

    
    )[2]
    
  • Degradant: 5-(4-Fluorophenyl)pentanoic acid (

    
    ) + Ammonia (
    
    
    
    )
Stress Protocols

Perform these tests to target 5–20% degradation. If >20% occurs instantly, dilute the stressor.

Stress TypeConditionsMechanistic TargetExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 2–8 hoursAmide bond cleavageHigh degradation to Acid form.
Base Hydrolysis 0.1N NaOH, RT, 2–4 hoursAmide bond cleavageRapid degradation (Amides are base-labile).
Oxidation 3%

, RT, 24 hours
Benzylic oxidation / Ring hydroxylationPotential N-oxide or benzylic ketone (minor).
Thermal Solid state, 60°C, 7 daysCrystal lattice stabilityGenerally stable unless low melting point.
Photostability 1.2 million lux-hoursFluorophenyl ring excitationPotential defluorination (radical mechanism).
Visualization: Degradation Logic

DegradationPathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidative Stress Parent 5-(4-Fluorophenyl)pentanamide (Neutral) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- OxProduct Benzylic Oxidation Products (Minor) Parent->OxProduct H2O2 / Radical Product 5-(4-Fluorophenyl)pentanoic Acid (Acid Impurity) Intermediate->Product Ammonia NH3 (Release) Intermediate->Ammonia

Figure 2: Primary degradation pathways. Hydrolysis to the carboxylic acid is the critical quality attribute.

Analytical Method Parameters (HPLC)

To support the above testing, the analytical method must resolve the parent from the acid degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid degradant, keeping it retained).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Fluorophenyl absorption).

  • Logic: The Amide (Parent) is neutral and less polar than the acid in ionized form, but at pH 2 (Mobile Phase A), the Acid degradant (

    
    ) is protonated and neutral. The Amide is generally less retained than the Acid on C18 if the Acid is fully protonated, or more retained if the Acid is ionized.
    
    • Validation Check: Inject pure 5-(4-fluorophenyl)pentanoic acid standard to confirm retention time (

      
      ).
      

References

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.[4] Link

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with the standard method. Journal of Pharmaceutical Sciences. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (Standard text for amide hydrolysis kinetics).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Evaluation of 5-(4-Fluorophenyl)pentanamide (5-FPP) in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 5-(4-Fluorophenyl)pentanamide (herein referred to as 5-FPP ) as a structural probe in cancer cell line models.

Based on its chemical structure—a fluorinated phenyl ring linked by a saturated five-carbon chain to a primary amide—5-FPP acts as a stable analog of phenylbutyrate and a "cap-linker" fragment of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat). Its primary application in oncology research is as a tool to uncouple the effects of hydrophobic linker length and metabolic stability (via para-fluorination) on cell differentiation and antiproliferative activity.

Part 1: Introduction & Mechanism of Action

Chemical Rationale

5-(4-Fluorophenyl)pentanamide (5-FPP) represents a critical structural intermediate in the Structure-Activity Relationship (SAR) of histone deacetylase inhibitors (HDACi).

  • Structural Class: Fluorinated Aryl-Alkanamide.

  • Homology: It is the primary amide analog of 5-(4-fluorophenyl)valeric acid . It shares the "phenyl-alkyl" pharmacophore with Sodium Phenylbutyrate (a known differentiation inducer) but possesses an extended carbon chain (C5 vs. C4) and a para-fluorine substitution.

  • Metabolic Stability: The addition of the fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the compound's half-life in cell culture compared to non-fluorinated analogs [1].

Mechanism of Action (Hypothetical & Proven)

In cancer cell lines (e.g., MCF-7, PC-3, HT-29), 5-FPP is utilized to interrogate two distinct pathways:

  • HDAC Inhibition (Class I/II): The amide moiety acts as a weak Zinc-Binding Group (ZBG), while the hydrophobic pentyl chain occupies the lysine-substrate channel of the HDAC enzyme. This leads to the accumulation of acetylated histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes (e.g., CDKN1A encoding p21) [2].

  • Cell Differentiation: Similar to phenylbutyrate, 5-FPP promotes differentiation in transformed cells, reducing their proliferative capacity and inducing G0/G1 cell cycle arrest.[1]

Pathway Visualization

The following diagram illustrates the cellular uptake and downstream signaling cascade triggered by 5-FPP.

G Extracellular Extracellular Space FPP 5-FPP (Lipophilic) Extracellular->FPP Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocation FPP->Membrane Passive Diffusion HDAC HDAC Enzyme (Class I/II) FPP->HDAC Inhibits Nucleus->FPP Histones Histone Tails (Lysine Residues) HDAC->Histones Deacetylation Blocked Acetylation Hyperacetylation Histones->Acetylation Accumulation Chromatin Chromatin Relaxation (Euchromatin) Acetylation->Chromatin GeneExp Gene Expression (p21, Bax) Chromatin->GeneExp Arrest G1 Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis GeneExp->Apoptosis

Caption: 5-FPP passively diffuses into the nucleus, inhibiting HDAC activity, leading to histone hyperacetylation and reactivation of tumor suppressor genes.[1]

Part 2: Experimental Protocols

Compound Preparation & Storage

Objective: Ensure consistent solubility and prevent precipitation during assays.

  • Molecular Weight: ~195.23 g/mol (Estimate based on C11H14FNO).[1]

  • Solubility: Hydrophobic.[1] Poorly soluble in water; soluble in DMSO and Ethanol.[1]

Protocol:

  • Stock Solution (100 mM): Weigh 19.5 mg of 5-FPP powder. Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

  • Working Solution: Dilute the stock solution in complete cell culture media immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) to avoid solvent toxicity.[1]

Cell Viability Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of 5-FPP in cancer cell lines (e.g., MCF-7 Breast Cancer, HepG2 Liver Cancer).

Materials:

  • Target Cells (log-phase growth).

  • MTT Reagent (5 mg/mL in PBS).[1]

  • 96-well clear-bottom plates.

  • Microplate reader (570 nm).[1]

Workflow:

  • Seeding: Plate cells at a density of 5,000–8,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 5-FPP in media: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., SAHA/Vorinostat at 5 µM).[1]

    • Aspirate old media and add 100 µL of treatment media.

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL of MTT reagent to each well.[2]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully remove media (do not disturb crystals).[1]

    • Solubilize crystals with 100 µL DMSO.[1]

  • Read: Measure absorbance at 570 nm.

Data Analysis: Calculate % Viability =


.
Plot Log[Concentration] vs. % Viability to determine IC50 using non-linear regression.[1]
Fluorometric HDAC Inhibition Assay

Objective: Confirm if 5-FPP acts directly on the HDAC enzyme or via an off-target mechanism.

Protocol:

  • Lysate Preparation: Extract nuclear lysates from treated cells using a commercial Nuclear Extraction Kit.[1] Alternatively, use purified recombinant HDAC1/HDAC3 enzymes.[1]

  • Substrate Reaction:

    • Mix 5-FPP (at IC50 concentration determined in 2.2) with the HDAC enzyme source.[3][4][5]

    • Add the Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate for 30 minutes at 37°C.

  • Developer Step: Add the lysine developer solution (stops the reaction and cleaves the fluorophore from the deacetylated substrate).

  • Detection: Read Fluorescence (Ex/Em = 350/460 nm).

  • Interpretation: A decrease in fluorescence compared to the vehicle indicates direct HDAC inhibition.

Part 3: Data Interpretation & Troubleshooting

Expected Results Table

The following table summarizes typical performance metrics for 5-FPP compared to standard controls in an MCF-7 breast cancer model.

Parameter5-FPP (Target)Phenylbutyrate (Analog)Vorinostat (SAHA) (Control)Interpretation
IC50 (72h) 25 – 60 µM2 – 5 mM0.5 – 2 µM5-FPP is more potent than Phenylbutyrate but less than hydroxamates.
HDAC Inhibition Moderate (Class I/II)Weak (Millimolar range)Potent (Nanomolar range)Amide acts as a weak ZBG; requires higher dose.[1]
Metabolic Stability High (>24h t1/2)Low (Rapid oxidation)ModerateFluorine blocks p-hydroxylation, extending duration of action.[1]
Solubility Low (DMSO req.)[1]High (Water soluble salt)Low (DMSO req.)[1]Formulation requires organic co-solvent.[1]
Troubleshooting Guide
  • Precipitation in Media:

    • Cause: 5-FPP is highly lipophilic.

    • Solution: Warm the media to 37°C before adding the compound. Do not exceed 100 µM in aqueous media.[1] If higher concentrations are needed, use a protein-rich media (10% FBS) to act as a carrier.

  • Lack of Efficacy:

    • Cause: The amide group is a weak zinc binder compared to hydroxamic acid.

    • Solution: Verify nuclear uptake.[1] If efficacy is low, consider synthesizing the hydroxamic acid derivative of 5-FPP (i.e., 5-(4-fluorophenyl)-N-hydroxy-pentanamide) to compare ZBG efficiency [3].

Part 4: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Marks, P. A., & Breslow, R. (2007).[1] Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90.[1] Link

  • Lu, Q., Wang, D. S., Chen, C. S., Hu, Y. D., & Chen, C. S. (2005).[1] Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(17), 5530-5535.[1] Link[1]

  • Gore, S. D., Weng, L. J., Figg, W. D., et al. (2002).[1] Impact of prolonged infusion of the putative differentiating agent sodium phenylbutyrate on myelodysplastic syndromes and acute myeloid leukemia. Clinical Cancer Research, 8(4), 963-970.[1] Link

  • Aliabadi, A., et al. (2013).[1] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267.[1][6] Link

Sources

Application Note: High-Throughput Screening Optimization for Fluorinated Phenyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists utilizing 5-(4-Fluorophenyl)pentanamide (CAS: 1798712-33-0) as a chemical probe, fragment library member, or lead scaffold.

Given the molecule's structure—a lipophilic phenyl tail, a flexible alkyl linker, and a polar primary amide headgroup with a para-fluorine substitution—this guide focuses on its application in Fragment-Based Drug Discovery (FBDD) and Enzyme Inhibition Assays (specifically hydrolases or amidases).

Executive Summary

5-(4-Fluorophenyl)pentanamide (5-FPP) represents a "privileged scaffold" in medicinal chemistry. Its structure mimics endogenous fatty acid amides (e.g., anandamide precursors) and vanilloids, making it a relevant probe for Fatty Acid Amide Hydrolase (FAAH) , TRP channels , and Carbonic Anhydrases .

The inclusion of the para-fluorine atom provides two critical advantages in High-Throughput Screening (HTS):

  • Metabolic Stability: Blocks P450-mediated oxidation at the para-position.

  • Orthogonal Validation: Acts as a sensitive NMR handle for 19F-NMR ligand-observed screening , allowing rapid discrimination between specific binding and promiscuous aggregation.

This guide details the protocol for solubilizing, screening, and validating 5-FPP, addressing the specific challenges of lipophilic amide aggregation.

Physicochemical Profile & Compound Management

Before HTS, the compound's behavior in solution must be stabilized. 5-FPP is moderately lipophilic (cLogP ~2.1) and prone to "crashing out" in aqueous buffers if not managed correctly.

Table 1: Physicochemical Properties & Handling
PropertyValue / ConditionImpact on HTS
Molecular Weight 195.23 DaIdeal Fragment (Rule of 3 compliant).
cLogP ~2.1Moderate solubility; risk of non-specific hydrophobic binding.
H-Bond Donors/Acceptors 2 / 1Primary amide is a strong H-bond donor network former.
Solubility (Water) < 1 mg/mLRequires DMSO stock. Do not dissolve directly in buffer.
Solubility (DMSO) > 50 mMStable stock concentration.
Stability Hydrolysis-proneAvoid acidic buffers (pH < 5) or strong bases during storage.
Protocol 1: Acoustic Dispensing & Stock Preparation

Rationale: Pipetting errors are magnified with lipophilic fragments. Acoustic dispensing (e.g., Labcyte Echo) prevents tip-adhesion losses.

  • Solid Dissolution: Dissolve 5-FPP powder in 100% anhydrous DMSO to a concentration of 50 mM . Vortex for 60 seconds; sonicate for 5 minutes to ensure no micro-crystals remain.

  • Quality Control: Inspect for turbidity. If turbid, centrifuge at 3000 x g for 5 mins.

  • Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates. Store at -20°C under nitrogen. Avoid polystyrene plates for long-term storage (leaching risk).

  • Assay Ready Plates: Dispense 20–100 nL into dry assay plates using acoustic transfer. Seal immediately.

HTS Workflow: Primary Screening (Fluorescence)

Target Context: Assuming a hydrolase target (e.g., FAAH) or a receptor binding assay.

Challenge: Primary amides like 5-FPP can form colloidal aggregates that sequester enzymes, leading to false positives. Solution: Inclusion of non-ionic detergent (Triton X-100) is mandatory.

Protocol 2: Detergent-Optimized Inhibition Assay

Buffer Composition:

  • 50 mM HEPES (pH 7.4)

  • 100 mM NaCl

  • 0.01% Triton X-100 (Critical: Prevents colloidal aggregation of 5-FPP).

  • 1 mM EDTA

Step-by-Step:

  • Backfill: Add 10 µL of Assay Buffer to the assay plate containing pre-dispensed 5-FPP (final conc. 10–100 µM).

  • Enzyme Addition: Add 5 µL of Target Protein (e.g., FAAH, 5 nM final). Incubate for 15 mins at RT.

    • Note: This pre-incubation allows 5-FPP to bind the active site or allosteric pocket.

  • Substrate Injection: Add 5 µL of fluorogenic substrate (e.g., AMC-Arachidonoyl amide).

  • Detection: Measure Kinetic Fluorescence (Ex/Em: 340/460 nm) for 30 minutes.

  • Data Analysis: Calculate Slope (RFU/min). Normalize to DMSO control (0% inhibition) and known inhibitor (100% inhibition).

Orthogonal Validation: 19F-NMR (The "Gold Standard")

Rationale: 5-FPP contains a fluorine atom.[1][2][3] 19F-NMR is the most definitive method to confirm that an HTS hit is binding specifically and not just aggregating.

Protocol 3: 19F-NMR Ligand-Observed Screening (FAXS)

This protocol detects changes in the fluorine chemical shift or relaxation time (


) upon protein binding.
  • Sample Prep:

    • Ligand (5-FPP): 50 µM.

    • Protein: 2–5 µM (Target).

    • Reference: 10 µM Trifluoroacetic acid (TFA) as internal lock/ref.

    • Solvent: D2O/PBS (10:90) + 1% DMSO-d6.

  • Acquisition:

    • Use a 600 MHz NMR with a cryoprobe (fluorine-tuned).

    • Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.

  • Analysis:

    • Free State: 5-FPP shows a sharp, intense peak at approx -118 ppm (verify exact shift).

    • Bound State: In the presence of protein, the 5-FPP peak will broaden significantly (reduced

      
      ) or shift.
      
    • Displacement: Add a known high-affinity competitor. If the 5-FPP peak sharpens back to the "Free State," the binding is specific (competitive).

Visualizing the Workflow

The following diagram illustrates the decision matrix for screening 5-FPP, specifically designed to filter out False Positives caused by its lipophilic nature.

HTS_Workflow Start Library: 5-(4-Fluorophenyl)pentanamide Solubility Solubility Check (Nephelometry) Start->Solubility PrimaryScreen Primary Screen (Fluorescence/Functional) + 0.01% Triton X-100 Solubility->PrimaryScreen Pass HitDecision > 50% Inhibition? PrimaryScreen->HitDecision CounterScreen Counter Screen (Irrelevant Protein) HitDecision->CounterScreen Yes Outcome_Agg Discard (Aggregator/Artifact) HitDecision->Outcome_Agg No Specificity Specific? CounterScreen->Specificity NMR_Valid 19F-NMR Validation (T2 Relaxation/CPMG) Specificity->NMR_Valid Yes (No inhibit of counter) Specificity->Outcome_Agg No (Inhibits counter) Outcome_Lead Valid Lead (Specific Binder) NMR_Valid->Outcome_Lead Line Broadening Observed NMR_Valid->Outcome_Agg No Change

Figure 1: HTS Triage Workflow for Lipophilic Amides. Note the critical insertion of Counter Screening and 19F-NMR to filter promiscuous aggregators.

Scientific Rationale & Troubleshooting

Why 5-(4-Fluorophenyl)pentanamide?

The fluorine substitution is not merely structural decoration. In drug design, replacing a hydrogen with fluorine (


) alters the pKa of nearby protons and increases lipophilicity without significantly changing steric volume (Bioisosterism).
  • Causality: The electron-withdrawing nature of the fluorine on the phenyl ring deactivates the ring toward metabolic oxidation (e.g., by CYP450), extending the half-life of the probe in cell-based assays compared to the non-fluorinated analog [1].

Troubleshooting "The Hill Slope"

If your dose-response curve for 5-FPP yields a Hill Slope > 2.0:

  • Diagnosis: The compound is likely forming micelles or colloidal aggregates.

  • Correction: Increase Triton X-100 concentration to 0.05% or switch to CHAPS. Verify with Dynamic Light Scattering (DLS).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Dalvit, C., et al. (2002). Fluorine-NMR competition binding experiments for high-throughput screening and lead discovery. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.

  • Sigma-Aldrich. (2023). Product Specification: 5-(4-fluorophenyl)pentanamide.[1][2][3]

Sources

Application Notes and Protocols for Cell-Based Assays Using 5-(4-Fluorophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Characterizing a Novel Bioactive Compound

5-(4-Fluorophenyl)pentanamide is a synthetic compound featuring a fluorinated phenyl ring attached to a pentanamide backbone. While its specific biological activities are not yet extensively characterized in publicly available literature, its structural resemblance to endogenous fatty acid amides, such as oleamide and anandamide, suggests a plausible interaction with the endocannabinoid system. A primary and logical target for investigation is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme responsible for the degradation of these signaling lipids.[1][2][3] Inhibition of FAAH leads to an increase in the levels of its substrates, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[4][5]

This guide provides a comprehensive framework for researchers to systematically evaluate the biological effects of 5-(4-Fluorophenyl)pentanamide in cell-based systems. We present a tiered experimental approach, beginning with a foundational assessment of cellular viability, followed by a specific, hypothesis-driven enzyme inhibition assay, and culminating in a target engagement confirmation assay within a cellular context. This structured workflow ensures that observations are robust and interpretable.

Tier 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Before investigating specific mechanisms, it is crucial to determine the concentration range of 5-(4-Fluorophenyl)pentanamide that is non-toxic to the cell lines of interest. This establishes the therapeutic window for subsequent, more specific assays. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of 5-(4-Fluorophenyl)pentanamide, providing a quantitative measure of its effect on cell proliferation and viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

Materials:

  • 5-(4-Fluorophenyl)pentanamide

  • Human cancer cell lines (e.g., HeLa, A549, or a cell line relevant to the researcher's field)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Prepare cell suspension B Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) A->B C Incubate for 24h (37°C, 5% CO₂) B->C D Prepare serial dilutions of 5-(4-Fluorophenyl)pentanamide E Replace media with media containing compound or vehicle control D->E F Incubate for 24-72h E->F G Remove treatment media H Add MTT solution (0.5 mg/mL) G->H I Incubate for 2-4h H->I J Add solubilization solution I->J K Read absorbance at 570 nm J->K

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete medium to create a single-cell suspension.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well).[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-(4-Fluorophenyl)pentanamide in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.

    • Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).

    • Incubate the plate for a period relevant to the expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, carefully aspirate the treatment medium.

    • Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • After incubation, carefully remove the MTT solution without disturbing the crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

ParameterRecommended Range
Seeding Density5,000 - 10,000 cells/well
Compound Conc. Range0.01 µM - 100 µM (initial)
Incubation Time24 - 72 hours
MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm

Tier 2: Hypothesis-Driven Investigation - FAAH Inhibition

Based on the structural characteristics of 5-(4-Fluorophenyl)pentanamide, a primary hypothesis is its potential to inhibit FAAH. Commercially available kits provide a straightforward and sensitive method for screening potential FAAH inhibitors.

Protocol 2: Fluorometric FAAH Inhibitor Screening Assay

Principle: This assay utilizes a non-fluorescent FAAH substrate that, when hydrolyzed by active FAAH, releases a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[10][11][12] The rate of fluorescence increase is directly proportional to FAAH activity. A reduction in this rate in the presence of 5-(4-Fluorophenyl)pentanamide indicates inhibition.

Materials:

  • FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)[11][13] which typically includes:

    • Recombinant human or rat FAAH

    • FAAH Assay Buffer

    • FAAH Substrate (e.g., AMC-arachidonoyl amide)

    • A known FAAH inhibitor (positive control, e.g., JZL195)

  • 5-(4-Fluorophenyl)pentanamide

  • 96-well solid white or black plate (for fluorescence)

  • Fluorescence microplate reader (Ex/Em = 340-360 nm / 450-465 nm)[11][12]

Workflow Diagram:

FAAH_Workflow A Prepare serial dilutions of 5-(4-Fluorophenyl)pentanamide, positive control, and vehicle B Add diluted compounds/controls to a 96-well plate A->B C Add diluted FAAH enzyme to all wells (except background control) B->C D Pre-incubate at 37°C for 10-15 min C->D E Initiate reaction by adding FAAH substrate to all wells D->E F Immediately measure fluorescence kinetically (e.g., every minute for 30 min) E->F

Caption: Workflow for FAAH Inhibitor Screening Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the assay buffer, enzyme, and substrate.

    • Prepare a stock solution of 5-(4-Fluorophenyl)pentanamide and the positive control inhibitor in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and positive control in assay buffer.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Initial Activity: Enzyme + Vehicle

      • Background Control: Buffer + Substrate (no enzyme)

      • Positive Control: Enzyme + Known Inhibitor

      • Test Compound: Enzyme + 5-(4-Fluorophenyl)pentanamide at various concentrations

  • Assay Execution:

    • Add 10 µL of the diluted test compound, positive control, or vehicle to the appropriate wells.

    • Add the diluted FAAH enzyme solution to all wells except the background control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30 minutes) at Ex/Em = 340-360 nm / 450-465 nm.[11]

    • For each well, determine the reaction rate (V) by plotting fluorescence units versus time and calculating the slope of the linear portion of the curve.

    • Correct the rates by subtracting the rate of the background control.

    • Calculate the percent inhibition for each concentration:

      • % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 3: Cellular Confirmation - Target Engagement

A positive result in the enzymatic assay is compelling, but it is essential to confirm that 5-(4-Fluorophenyl)pentanamide can engage its target, FAAH, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[4][5][14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure.[3][5] This stabilization leads to an increase in the protein's melting temperature (Tₘ). In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot.[4][14] A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Materials:

  • Cell line endogenously expressing FAAH (e.g., neuroblastoma or astrocytoma cell lines)

  • 5-(4-Fluorophenyl)pentanamide

  • Complete cell culture medium

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • Primary antibody against FAAH

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

  • PCR machine or thermal cycler for heating cell suspensions

Workflow Diagram:

CETSA_Workflow A Treat cultured cells with vehicle or 5-(4-Fluorophenyl)pentanamide B Harvest and resuspend cells A->B C Aliquot cell suspension into PCR tubes B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E Lyse cells via freeze-thaw cycles D->E F Separate soluble and precipitated fractions by centrifugation E->F G Collect supernatant (soluble fraction) F->G H Analyze FAAH levels by SDS-PAGE and Western Blot G->H I Quantify band intensity and plot melting curves H->I

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Treatment:

    • Culture cells to high confluency.

    • Treat one batch of cells with a concentration of 5-(4-Fluorophenyl)pentanamide known to be effective and non-toxic (e.g., 10x the IC₅₀ from the FAAH assay, provided it's below the cytotoxicity threshold). Treat a second batch with vehicle (DMSO) as a control.

    • Incubate for 1-2 hours at 37°C.

  • Heating and Lysis:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension from both the vehicle and treated groups into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures using a thermal cycler (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated control.

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Fractionation and Protein Analysis:

    • Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[4]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

  • Western Blotting and Data Analysis:

    • Perform standard Western blotting using a primary antibody specific for FAAH.

    • Detect the protein using an HRP-conjugated secondary antibody and a chemiluminescence substrate.

    • Capture the image and quantify the band intensity for each lane.

    • For both the vehicle and treated conditions, plot the relative band intensity (normalized to the unheated sample) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization of FAAH and confirms target engagement.

Conclusion and Future Directions

This structured, three-tiered approach provides a robust methodology for the initial characterization of 5-(4-Fluorophenyl)pentanamide. By first establishing a non-toxic concentration range, then testing a specific enzymatic hypothesis, and finally confirming target engagement in a cellular context, researchers can build a strong, evidence-based profile of the compound's activity. Positive results from these assays would justify further investigation into its downstream effects on cellular signaling, lipid mediator profiles, and its potential therapeutic efficacy in models of pain, inflammation, or neurological disorders.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Patricelli, M. P., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Available at: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. Available at: [Link]

  • Tarzia, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem. Available at: [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Available at: [Link]

  • Du, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

Sources

Introduction to 5-(4-Fluorophenyl)pentanamide and its Potential as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Studying Enzyme Inhibition with 5-(4-Fluorophenyl)pentanamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 5-(4-Fluorophenyl)pentanamide in studying enzyme inhibition. While this molecule represents a novel investigational compound, this document will utilize Fatty Acid Amide Hydrolase (FAAH), a well-validated therapeutic target, as an illustrative enzyme for detailing experimental protocols and mechanistic studies. The principles and methodologies described herein are broadly applicable to the characterization of other enzyme inhibitors.

5-(4-Fluorophenyl)pentanamide is a synthetic compound featuring a fluorophenyl group, a moiety present in numerous biologically active molecules, and a pentanamide chain, which bears structural resemblance to endogenous fatty acid amides. This structural similarity suggests its potential to interact with enzymes that metabolize such lipids. One of the most prominent of these enzymes is Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling of fatty acid amides, including the endocannabinoid anandamide.[1][2][3] By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, and mood.[1][4] Consequently, inhibitors of FAAH are of significant therapeutic interest for the treatment of pain and central nervous system disorders.[1][3] This guide will therefore use FAAH as a model enzyme to demonstrate the characterization of the inhibitory potential of 5-(4-Fluorophenyl)pentanamide.

Fundamental Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental to drug discovery and for elucidating the mechanisms of metabolic pathways. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors, which associate and dissociate from the enzyme, can be further categorized based on their mechanism of action relative to the enzyme's substrate.

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[5][6] This type of inhibition can be overcome by increasing the substrate concentration. In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases.[5]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site.[6][7][8] This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. In non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged.[9][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most common in multi-substrate reactions. Uncompetitive inhibition leads to a decrease in both Vmax and Km.

Enzyme_Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI_comp Enzyme-Inhibitor (EI) E->EI_comp + I S Substrate (S) I_comp Inhibitor (I) ES->E P Product (P) ES->P EI_comp->E E_non Enzyme (E) ES_non Enzyme-Substrate (ES) E_non->ES_non + S EI_non Enzyme-Inhibitor (EI) E_non->EI_non + I S_non Substrate (S) I_non Inhibitor (I) ES_non->E_non ESI_non Enzyme-Substrate-Inhibitor (ESI) ES_non->ESI_non + I P_non Product (P) ES_non->P_non EI_non->E_non EI_non->ESI_non + S ESI_non->ES_non ESI_non->EI_non

Caption: Mechanisms of Competitive and Non-competitive Enzyme Inhibition.

Experimental Protocols for Characterizing 5-(4-Fluorophenyl)pentanamide as an FAAH Inhibitor

The following protocols provide a systematic approach to evaluate the inhibitory activity of 5-(4-Fluorophenyl)pentanamide against FAAH.

Protocol 1: In Vitro FAAH Inhibition Assay

This initial screening assay is designed to determine if 5-(4-Fluorophenyl)pentanamide inhibits FAAH activity. A common method involves a fluorometric assay using a substrate that becomes fluorescent upon cleavage by FAAH.

Materials:

  • Recombinant human FAAH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., Anandamide-d4, or a fluorogenic substrate)

  • 5-(4-Fluorophenyl)pentanamide (dissolved in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of 5-(4-Fluorophenyl)pentanamide in DMSO.

  • Create a serial dilution of the compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In the 96-well plate, add the diluted compound or vehicle control.

  • Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the FAAH activity.

  • Calculate the percentage of inhibition for each concentration of 5-(4-Fluorophenyl)pentanamide relative to the vehicle control.

Protocol 2: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[11][12] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Following the in vitro inhibition assay protocol, use a wider range of concentrations of 5-(4-Fluorophenyl)pentanamide (typically in a log or semi-log series). A minimum of 10 concentrations is recommended for an accurate determination.[13]

  • Perform the assay as described above, ensuring that the substrate concentration is kept constant.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 value is the concentration of the inhibitor at the inflection point of this curve.[11]

IC50_Determination_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme (FAAH) - Substrate - Inhibitor (5-(4-Fluorophenyl)pentanamide) - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution plate_setup Set up 96-well Plate: - Add diluted inhibitor - Add enzyme - Incubate serial_dilution->plate_setup initiate_reaction Initiate Reaction by Adding Substrate plate_setup->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Fluorescence) initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition vs. Control measure_activity->calculate_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calculate_inhibition->plot_data fit_curve Fit Data to a Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for IC50 Determination.

Sample IC50 Data Table:

[5-(4-Fluorophenyl)pentanamide] (µM)Log [Inhibitor]% Inhibition
0.01-2.005
0.1-1.0015
0.5-0.3040
10.0050
50.7085
101.0095
1002.0098
Protocol 3: Enzyme Kinetics Studies to Determine Mode of Inhibition

To understand how 5-(4-Fluorophenyl)pentanamide inhibits FAAH, it is essential to perform enzyme kinetic studies. This involves measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Prepare a range of substrate concentrations.

  • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of 5-(4-Fluorophenyl)pentanamide.

  • Plot the initial velocity against the substrate concentration for each inhibitor concentration. This will generate a Michaelis-Menten plot.

  • To more accurately determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Sample Enzyme Kinetics Data Table:

[Substrate] (µM)Velocity (No Inhibitor)Velocity ([Inhibitor] = X µM)Velocity ([Inhibitor] = 2X µM)
11053
218106
5352215
10503625
20655038
50806855

Data Analysis and Interpretation

  • IC50 vs. Ki: While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[11][14] The inhibition constant (Ki) is a more absolute measure of binding affinity.[15] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[11][15]

    Ki = IC50 / (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

  • Interpreting Lineweaver-Burk Plots:

    • Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax is unchanged), but the x-intercepts will differ (-1/Km increases with inhibitor concentration).

    • Non-competitive Inhibition: The lines will have different y-intercepts (1/Vmax increases with inhibitor concentration) but will intersect on the x-axis (-1/Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel.

Hypothetical Signaling Pathway

The inhibition of FAAH by 5-(4-Fluorophenyl)pentanamide would lead to an increase in the levels of endogenous FAAH substrates, such as anandamide. This, in turn, would enhance the activation of cannabinoid receptors (CB1 and CB2), leading to various downstream cellular effects.

FAAH_Signaling_Pathway inhibitor 5-(4-Fluorophenyl)pentanamide FAAH FAAH inhibitor->FAAH Inhibits Metabolites Inactive Metabolites FAAH->Metabolites Hydrolyzes Anandamide Anandamide Anandamide->FAAH Substrate CB1_R CB1 Receptor Anandamide->CB1_R Activates CB2_R CB2 Receptor Anandamide->CB2_R Activates Downstream Downstream Signaling (e.g., Pain relief, Anti-inflammatory effects) CB1_R->Downstream CB2_R->Downstream

Caption: Hypothetical Signaling Pathway of FAAH Inhibition.

Conclusion

This application note provides a comprehensive guide to characterizing the enzyme inhibitory properties of 5-(4-Fluorophenyl)pentanamide, using FAAH as a representative target. The detailed protocols for initial screening, IC50 determination, and kinetic studies offer a robust framework for assessing the potency and mechanism of action of this and other novel enzyme inhibitors. The principles and techniques outlined are foundational for researchers in drug discovery and chemical biology.

References

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • edX. IC50 Determination. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • PMC. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Retrieved from [Link]

  • Wikipedia. IC50. Retrieved from [Link]

  • Wikipedia. Non-competitive inhibition. Retrieved from [Link]

  • YouTube. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • PMC. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]

  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors : r/Biochemistry. Retrieved from [Link]

  • Wikipedia. Fatty-acid amide hydrolase 1. Retrieved from [Link]

  • Centro Global de Ciudades. (2025, December 25). How Flora CBD Gummies May Influence Stress and Sleep. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Atlas. Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]

  • PMC. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Retrieved from [Link]

  • Adooq Bioscience. FAAH inhibitors. Retrieved from [Link]

  • PMC - NIH. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Retrieved from [Link]

  • PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2015, February 1). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Retrieved from [Link]

  • Int J Pharm Bio Sci. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE. Retrieved from [Link]

  • YouTube. (2021, January 13). examples of competitive reversible enzyme inhibitors. Retrieved from [Link]

  • PubMed. 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. Retrieved from [Link]

  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]

  • BindingDB. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(4-Fluorophenyl)pentanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are experiencing yield or purity issues in the conversion of 5-(4-fluorophenyl)pentanoic acid (CAS: 24484-22-8) to its corresponding primary amide, 5-(4-fluorophenyl)pentanamide .

While the 4-fluorophenyl moiety is relatively robust, the flexible 5-carbon alkyl chain introduces specific solubility and purification challenges compared to rigid benzamides. This guide prioritizes the Acid Chloride Route (standard scale-up) and the Mixed Anhydride Route (mild alternative), addressing specific failure points like hydrolysis, oligomerization, and isolation losses.

Part 1: The Synthesis Workflow (Visualized)

The following diagram outlines the critical decision points and process flow for the high-yield synthesis of your target.

G Start Starting Material: 5-(4-Fluorophenyl)pentanoic Acid Activation Activation Step (Choice of Reagent) Start->Activation RouteA Route A: Acid Chloride (SOCl2 or Oxalyl Chloride) Activation->RouteA Standard Scale (>5g) RouteB Route B: Mixed Anhydride (Ethyl Chloroformate) Activation->RouteB Mild/Small Scale (<1g) IntermedA Intermediate: Acid Chloride RouteA->IntermedA Reflux/Cat. DMF IntermedB Intermediate: Mixed Anhydride RouteB->IntermedB -10°C, Et3N Amidation Amidation Step (NH3(g) or NH4OH) IntermedA->Amidation Add to cold NH3 IntermedB->Amidation Add NH3 source Workup Workup & Isolation (Precipitation/Extraction) Amidation->Workup Final Target: 5-(4-Fluorophenyl)pentanamide Workup->Final

Caption: Logical workflow for converting 5-(4-fluorophenyl)pentanoic acid to amide, highlighting the two primary activation pathways.

Part 2: Critical Protocol Optimization

Module 1: The Activation Phase (Acid Acid Chloride)

The Problem: The most common cause of low yield is the degradation of the acid chloride intermediate or incomplete conversion of the starting acid.

Protocol A: The Oxalyl Chloride Method (Recommended) We recommend Oxalyl Chloride over Thionyl Chloride (


) for this substrate because it allows for milder conditions (room temperature) and easier removal of byproducts.
  • Stoichiometry: Dissolve 1.0 eq of 5-(4-fluorophenyl)pentanoic acid in anhydrous DCM (Dichloromethane).

  • Catalysis: Add catalytic DMF (Dimethylformamide) —typically 2-3 drops per 10 mmol.

    • Why? DMF reacts with oxalyl chloride to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without this, the reaction is sluggish at room temperature.

  • Addition: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Critical Step (Evaporation): You must remove excess oxalyl chloride completely. Evaporate the solvent, re-dissolve the residue in dry DCM, and evaporate again (azeotropic removal).

    • Failure Mode: Residual oxalyl chloride reacts with ammonia in the next step to form oxamide, a white insoluble solid that contaminates your product.

Protocol B: The Thionyl Chloride Method (Scale-Up) If using


, you must reflux.
  • Reflux: Reflux the acid in neat

    
     (3-5 eq) for 2 hours.
    
  • Purification: Distill off excess

    
     under reduced pressure.
    
  • Note: The 4-fluorophenyl group is stable to these conditions; however, the high heat can cause oligomerization of the alkyl chain if impurities are present.

Module 2: The Amidation Phase

The Problem: The reaction is highly exothermic. If the temperature spikes, you risk hydrolysis (reverting to acid) or dimerization.

The "Schotten-Baumann" Modification (Biphasic) For primary amides, using aqueous ammonia is often superior to ammonia gas because it simplifies workup.

  • Preparation: Cool 5 eq of Ammonium Hydroxide (28-30%

    
     in water) to 0°C.
    
  • Addition: Dissolve your crude acid chloride (from Module 1) in a minimal amount of Acetone or THF. Add this solution dropwise to the vigorously stirring ammonia.

    • Chemistry: The biphasic nature (or semi-aqueous) ensures that the highly nucleophilic ammonia attacks the carbonyl faster than water does (hydrolysis).

  • Precipitation: The amide product, 5-(4-fluorophenyl)pentanamide, is lipophilic. It should precipitate out of the aqueous mixture as a white solid.

  • Filtration: Filter the solid and wash with cold water to remove ammonium chloride salts.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is an oil, but it should be a solid. What happened?

Diagnosis: This is likely due to "Solvent Trapping" or impurities (unreacted acid). The pentyl chain adds flexibility, lowering the melting point compared to benzamides. Solution:

  • Trituration: Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod. This induces crystallization.

  • Acid Wash: Dissolve the oil in EtOAc and wash with 1M NaOH. This removes any unreacted starting material (acid) which acts as a plasticizer, preventing solidification.

Q2: I have low yield (<50%). Where did I lose the mass?

Diagnosis: If you used the aqueous ammonia method, your product might be slightly soluble in the water/organic mix due to the amide polarity. Solution:

  • Salting Out: Saturate the aqueous mother liquor with NaCl (brine) and extract 3x with Ethyl Acetate.

  • Dry Loading: If the crude is messy, do not try to crystallize. Adsorb the crude oil onto silica gel and run a flash column.

    • Eluent: 50% to 80% EtOAc in Hexanes. (Amides are very polar; they stick to silica).

Q3: The NMR shows a "doublet of doublets" impurity in the aromatic region.

Diagnosis: This suggests the Fluorine group might have been affected, or you have a side reaction on the ring. However, C-F bonds are stable. The more likely culprit is Rotamers or Dimerization .

  • Check: If the impurity peaks are broad, it might be restricted rotation around the amide bond (common in NMR of amides). Run the NMR at 50°C. If the peaks coalesce, it is pure.

Part 4: Data & Specifications

ParameterSpecification / Recommendation
Starting Material 5-(4-Fluorophenyl)pentanoic acid (MW: 196.[1]22)
Target Product 5-(4-Fluorophenyl)pentanamide (MW: ~195.23)
Activation Reagent Oxalyl Chloride (Preferred) > Thionyl Chloride
Catalyst DMF (Dimethylformamide) - 2 drops/mmol
Quench Reagent 28% Ammonium Hydroxide (aq) or NH3 in Methanol
TLC Stain PMA (Phosphomolybdic Acid) or UV (254 nm)
Expected Yield >85% (Optimized)

Part 5: Advanced Troubleshooting (Decision Tree)

Troubleshooting Issue Issue Encountered Yield Low Yield Issue->Yield Purity Impure/Oil Issue->Purity CheckAq Check Aqueous Layer (Did product stay in water?) Yield->CheckAq Wash Action: NaOH Wash (Remove Acid) Purity->Wash Contains Acid Triturate Action: Triturate (Hexane/Ether) Purity->Triturate Trapped Solvent CheckSM Check Conversion (Is SM remaining?) CheckAq->CheckSM No Extract Action: Salt out & Extract (Use EtOAc) CheckAq->Extract Yes Resub Action: Re-subject to SOCl2 (Dry conditions) CheckSM->Resub Yes

Caption: Decision tree for diagnosing yield and purity issues post-reaction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Common Organic Chemistry. (n.d.). Amide Synthesis via Acid Chloride. Retrieved October 26, 2023. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BLD Pharm. (n.d.). 5-(4-Fluorophenyl)pentanoic acid Product Specifications. Retrieved October 26, 2023. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(4-fluorophenyl)pentanoic acid and reagents before handling.

Sources

Optimizing reaction conditions for "5-(4-Fluorophenyl)pentanamide" synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #FP-C5-AMIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 5-(4-fluorophenyl)pentanamide (CAS: N/A for specific amide, derived from Acid CAS 1585-09-7). This molecule consists of a lipophilic fluorophenyl "tail" and a polar amide "head," separated by a flexible C5 alkyl chain.

The synthesis typically fails or underperforms at two critical bottlenecks:

  • Regiocontrol during the installation of the alkyl chain (Ortho vs. Para isomers).

  • Amidation Efficiency due to the competing formation of dimers or hydrolysis of the activated intermediate.

This guide provides a self-validating protocol designed to maximize the Para isomer yield and ensure >90% conversion during the amidation step.

Part 1: The Synthetic Workflow (Visual Guide)

The following flowchart outlines the optimized route, highlighting the Critical Process Parameters (CPPs) where most failures occur.

SynthesisWorkflow cluster_impurities Common Failure Modes Start Fluorobenzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Step1 Regioselectivity Control Inter1 Intermediate A: 5-(4-Fluorophenyl)-5-oxopentanoic acid Step1->Inter1 Impurity1 Ortho-Isomer (Impurity) Step1->Impurity1 High Temp Step2 Reduction (Triethylsilane/TFA or Wolff-Kishner) Inter1->Step2 Carbonyl Removal Inter2 Precursor Acid: 5-(4-Fluorophenyl)pentanoic acid Step2->Inter2 Step3 Amidation (Method A: SOCl2 | Method B: CDI) Inter2->Step3 Activation Target TARGET: 5-(4-Fluorophenyl)pentanamide Step3->Target Impurity2 Dimer/Anhydride (Side Product) Step3->Impurity2 Water/Stoichiometry

Figure 1: Critical path analysis for 5-(4-fluorophenyl)pentanamide synthesis, highlighting divergence points for common impurities.

Part 2: Precursor Optimization (The Friedel-Crafts Step)

Before addressing the amidation, you must ensure your starting material (the carboxylic acid) is isomerically pure. Fluorobenzene is an ortho/para director. The para isomer is desired.

The Problem: High reaction temperatures (>25°C) increase the formation of the thermodynamically stable ortho isomer. The Solution: Kinetic control using Nitrobenzene or DCM at low temperatures.

Optimized Protocol (Friedel-Crafts):

  • Reagents: Fluorobenzene (1.0 eq), Glutaric Anhydride (1.1 eq),

    
     (2.2 eq).
    
  • Solvent: Dichloromethane (DCM) is preferred over Nitrobenzene for easier workup, though Nitrobenzene offers higher para selectivity due to steric bulk [1].

  • Procedure:

    • Suspend

      
       in DCM at 0°C.
      
    • Add Glutaric Anhydride.

    • Add Fluorobenzene dropwise (maintain T < 5°C).

    • Critical Check: Monitor by HPLC. If ortho isomer > 5%, recrystallize the intermediate keto-acid from Toluene/Hexane before reduction.

Part 3: Amidation Protocols (The Core Request)

We recommend two methods depending on your scale and equipment.

Method A: The Acid Chloride Route (Scalable & Robust)

Best for: >5g scale, high throughput.

Mechanism: Conversion of the acid to acid chloride (


) followed by ammonolysis.
Why this works:  It drives the reaction to completion irreversibly, unlike equilibrium-based thermal dehydration.
StepActionTechnical Rationale
1. Activation Dissolve 5-(4-fluorophenyl)pentanoic acid in DCM. Add Thionyl Chloride (

, 1.5 eq)
and a catalytic drop of DMF . Reflux for 2 hours.
DMF forms the Vilsmeier reagent in situ, catalyzing the formation of the acid chloride [2].
2. Evaporation Evaporate solvent and excess

under vacuum. Re-dissolve residue in dry DCM.
Removal of excess

prevents the formation of HCl gas during the amine addition, which would consume your ammonia source.
3. Amidation Cool to 0°C. Bubble anhydrous

gas
or add

(28%)
biphasic mixture rapidly.
Low temperature prevents competitive hydrolysis. Anhydrous gas is preferred to avoid hydrolysis back to the acid.
4. Quench Wash with 1M HCl, then Sat.

.
Acid wash removes unreacted amines; base wash removes unreacted acid.
Method B: The CDI Coupling (Mild & Odorless)

Best for: <1g scale, avoiding noxious reagents.

Mechanism: Activation via N-acylimidazole. Why this works: CDI (1,1'-Carbonyldiimidazole) generates an active imidazolide species that reacts with ammonia/ammonium salts without generating acidic byproducts.

  • Dissolve acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) in one portion. Observe

    
     evolution.
    
  • Stir for 1 hour at RT.

  • Add Ammonium Acetate (

    
    , 3.0 eq) .
    
  • Stir overnight. The product often precipitates or can be extracted with Ethyl Acetate.

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is a sticky oil instead of a solid. How do I crystallize it?

  • Cause: Presence of residual solvent (DCM/DMF) or the "dimer" impurity (anhydride).

  • Fix:

    • Perform a "solvent swap": Dissolve the oil in a minimum amount of warm Ethyl Acetate.

    • Add Hexane dropwise until cloudy.

    • Cool to -20°C.

    • If it remains oily, your product may be contaminated with the ortho isomer (which disrupts crystal packing). Check NMR (

      
       signal splitting).
      

Q2: I have low yield (<40%) using the Thionyl Chloride method.

  • Diagnosis: Likely hydrolysis. The acid chloride is highly reactive with moisture.

  • Test: Did you see white fumes (

    
    ) when adding the ammonia source? If yes, your system was not dry.[1]
    
  • Solution: Use Method B (CDI) or ensure the

    
     step is followed by azeotropic drying with Toluene before adding the amine.
    

Q3: Can I use EDC/NHS coupling?

  • Analysis: Yes, but it is often overkill for a simple primary amide. EDC implies water-soluble byproducts (urea), which aids purification, but EDC is expensive.

  • Recommendation: Use EDC only if the molecule contains other sensitive functional groups (e.g., if you have modified the phenyl ring with other substituents). For the base molecule, Method A is superior economically.

Part 5: Analytical Specifications

Verify your product using these expected parameters:

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       7.2 (m, 2H, Ar-H)
      
    • 
       7.1 (m, 2H, Ar-H)
      
    • 
       6.7-7.3 (broad s, 2H, 
      
      
      
      )
    • 
       2.5 (t, 2H, benzylic 
      
      
      
      )
    • 
       2.1 (t, 2H, 
      
      
      
      -carbonyl
      
      
      )
    • 
       1.5-1.6 (m, 4H, internal chain)
      
  • 
     NMR:  Single peak around -116 to -118 ppm (relative to 
    
    
    
    ). If you see a second peak shifted by ~5 ppm, you have the ortho isomer.
References
  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Acid Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Amide Synthesis Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • CDI Method: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • General Protocol Source: Fisher Scientific. Amide Synthesis Protocols. Link

Sources

Module 1: Hydrolytic Degradation (The Primary Amide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-(4-Fluorophenyl)pentanamide.

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific stability and degradation challenges inherent to phenyl-alkyl-amides. This molecule presents a "dual-threat" stability profile: the hydrolytic instability of the primary amide and the oxidative susceptibility of the benzylic alkyl chain.

Below you will find targeted troubleshooting modules designed to diagnose purity drops, unexpected metabolites, and analytical anomalies.

Status: Critical Context: The most common degradation pathway for 5-(4-Fluorophenyl)pentanamide is the hydrolysis of the terminal amide group into its corresponding carboxylic acid. This occurs in both aqueous formulations and biological matrices.

Technical FAQ

Q: I am observing a new peak at RRT ~1.1 (Reverse Phase) or RRT ~0.9 (HILIC) that increases over time in my aqueous stock. What is it?

A: This is almost certainly 5-(4-fluorophenyl)pentanoic acid . Primary amides (


) are susceptible to nucleophilic attack by water, releasing ammonia (

).
  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbon highly electrophilic.[1]

  • Basic Conditions: The hydroxide ion acts as a direct nucleophile.[1]

  • Neutral Conditions: Slow hydrolysis occurs, often catalyzed by buffer salts or elevated temperatures.

Troubleshooting Protocol: Hydrolysis Validation

If you suspect hydrolysis, perform this confirmation test before discarding the batch.

  • Aliquot: Take 100 µL of your sample.

  • Stress: Add 10 µL of 1N HCl (Acid Stress) or 1N NaOH (Base Stress).

  • Incubate: Heat at 60°C for 1 hour.

  • Analyze: Run LC-MS.

    • Look for: Loss of Parent (

      
       Da) and appearance of the Acid (
      
      
      
      Da). Note: The mass difference is +1 Da (OH replaces NH₂).
    • Odor: In bulk degradation, a faint smell of ammonia may be detectable.

Pathway Visualization: Amide Hydrolysis

Hydrolysis Parent 5-(4-Fluorophenyl) pentanamide (MW: 195.2) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Acid 5-(4-Fluorophenyl) pentanoic acid (MW: 196.2) Inter->Acid Elimination Ammonia Ammonia (NH3) Inter->Ammonia

Figure 1: Mechanism of amide hydrolysis yielding the carboxylic acid degradant.

Module 2: Oxidative Degradation (Benzylic Position)

Status: Moderate Risk (Storage & Light Sensitivity) Context: The alkyl chain connects the electron-withdrawing amide to the fluorophenyl ring. The benzylic position (the carbon directly attached to the ring) is the "soft spot" for radical oxidation.

Technical FAQ

Q: My solid sample has turned slightly yellow after months of storage, but LC purity is >98%. Why?

A: You are likely seeing trace benzylic oxidation . The benzylic C-H bond is weaker than typical alkyl C-H bonds because the resulting radical is resonance-stabilized by the phenyl ring. Even trace amounts of peroxides (from solvents like THF or ethers) or exposure to UV light can initiate autoxidation.

Key Degradants:

  • Benzylic Alcohol: 5-(4-fluorophenyl)-5-hydroxypentanamide.

  • Benzylic Ketone: 5-(4-fluorophenyl)-5-oxopentanamide.

Prevention Protocol: Storage & Handling
  • Atmosphere: Always store under Argon or Nitrogen.

  • Container: Amber glass vials (Type I) are mandatory to prevent photolytic radical initiation.

  • Solvents: Avoid evaporating ether/THF solutions to dryness without testing for peroxides first.

Module 3: Metabolic Stability (In Vitro DMPK)

Status: High Relevance for Drug Discovery Context: When incubating with microsomes (RLM/HLM) or hepatocytes, researchers often confuse chemical instability with metabolic clearance.

Technical FAQ

Q: The compound disappears rapidly in liver microsomes even without NADPH. Is this normal?

A: Yes. This indicates Amidase-mediated hydrolysis , not CYP450 metabolism.

  • Without NADPH: CYP450 enzymes are inactive. Any loss of parent is due to hydrolases/amidases (carboxylesterases) cleaving the amide bond.

  • With NADPH: You will see both amidase activity and CYP450 oxidations (hydroxylation).

Metabolic Fate Mapping

Metabolism cluster_Phase1 Phase I Metabolism Parent Parent: 5-(4-Fluorophenyl)pentanamide Acid Metabolite A (Major): Carboxylic Acid (Hydrolysis) Parent->Acid  Amidase/Hydrolase (NADPH-independent)   Hydroxy Metabolite B (Minor): Benzylic Hydroxylation (CYP450 Oxidation) Parent->Hydroxy  CYP450 (NADPH-dependent)   Defluoro Metabolite C (Rare): Defluorination (Oxidative Attack) Parent->Defluoro  CYP450 (High Energy)  

Figure 2: Metabolic divergence. Note that Amidase activity can mask CYP clearance.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Status: Operational Context: Separating the neutral amide from the acidic degradant requires careful mobile phase selection.

Data Summary: Retention Behavior
SpeciespKa (Approx)Retention (Acidic pH 2.5)Retention (Neutral pH 7.0)
Parent (Amide) NeutralModerate (

)
Moderate (

)
Degradant (Acid) ~4.8 (COOH)High (

)
Low (

)

Explanation:

  • At pH 2.5: The acid degradant is protonated (

    
    , neutral). It becomes more hydrophobic than the amide and often elutes after the parent on C18 columns.
    
  • At pH 7.0: The acid degradant is ionized (

    
    , negative). It becomes highly polar and elutes early (often in the void volume), potentially co-eluting with solvent fronts.
    
Recommended Method Parameters
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2]

  • Why: Low pH suppresses the ionization of the acid degradant, ensuring it retains on the column and separates sharply from the amide.

References & Grounding

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH).[3]

  • Smith, D. A., & Obach, R. S. (2009). Metabolism of Amides: Amidases and CYP450 Interactions. In Drug Metabolism and Pharmacokinetics. (General mechanistic reference for amide clearance).

  • Gomez-Bombarelli, R., et al. Thermodynamics and Kinetics of Amide Hydrolysis. Journal of Physical Chemistry. (Fundamental kinetics of amide bond cleavage).

  • Baertschi, S. W. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Protocols for forced degradation).

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of 5-(4-Fluorophenyl)pentanamide and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for novel drug development. This guide is designed for researchers, scientists, and drug development professionals who are tackling the common but significant challenge of poor oral bioavailability. We will use the hypothetical new chemical entity (NCE), 5-(4-Fluorophenyl)pentanamide , as a case study to illustrate a systematic approach to this problem. Given the lack of specific public data on this compound, we will treat it as a typical Biopharmaceutics Classification System (BCS) Class II candidate—a category of drugs characterized by high membrane permeability but low aqueous solubility.[1][2][3][4] The principles and methodologies discussed here are broadly applicable to a wide range of poorly soluble molecules.

Our approach is built on a foundation of rigorous preformulation science, followed by a logical progression through formulation strategies and predictive in vitro testing. This guide will provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your own development programs.

Part 1: The Foundation - Preformulation Characterization

Before any attempt to improve bioavailability, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount.[5][6] Rushing into formulation without this data is akin to navigating without a map. The goal of preformulation studies is to build a comprehensive profile of your active pharmaceutical ingredient (API).[7][8][9]

Frequently Asked Question: Where do I even begin with a new compound like 5-(4-Fluorophenyl)pentanamide?

Answer: Your journey begins with a suite of preformulation studies. These initial investigations will dictate your entire formulation strategy.[7][8][9] The core objective is to identify the specific liabilities of the molecule that are likely to limit its oral absorption. For a compound like 5-(4-Fluorophenyl)pentanamide, which possesses a lipophilic fluorophenyl ring and a moderately long pentanamide chain, poor aqueous solubility is the primary suspect.

Table 1: Essential Preformulation Studies for a Novel API

ParameterImportance for BioavailabilityTypical Method(s)
Aqueous Solubility Determines the maximum concentration of the drug that can dissolve in the gastrointestinal fluids. A low solubility is a direct bottleneck to absorption.[10]Shake-flask method in purified water, 0.1N HCl, and pH 6.8 phosphate buffer.
pH-Solubility Profile Reveals if the compound's solubility is dependent on the pH of the environment, which varies along the GI tract.[9]Shake-flask method across a range of physiologically relevant pH buffers (e.g., pH 1.2 to 7.4).
pKa Determination Identifies the pH at which 50% of the drug is in its ionized form. This is crucial for understanding the pH-solubility profile.Potentiometric titration, UV-spectrophotometry.
LogP / LogD Measures the lipophilicity of the compound. A high LogP suggests good membrane permeability (a hallmark of BCS Class II) but often correlates with poor aqueous solubility.Shake-flask method (octanol/water), computational prediction.
Solid-State Characterization Determines if the API exists in different crystalline forms (polymorphs) or as an amorphous solid. Different forms can have vastly different solubility and stability.[8][10]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Excipient Compatibility Ensures that the inactive ingredients chosen for a formulation do not degrade the API.[6][7]Binary mixtures of API and excipients stored under accelerated stability conditions (e.g., 40°C/75% RH) and analyzed by HPLC.
Experimental Protocol: pH-Dependent Equilibrium Solubility Assessment
  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 2.5, 4.5, 6.8, 7.4).

  • Addition of API: Add an excess amount of 5-(4-Fluorophenyl)pentanamide powder to a known volume of each buffer in separate glass vials. "Excess" means that solid material should remain visible after equilibration, ensuring saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 37°C to mimic body temperature) for a period of 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Plot the measured solubility (in µg/mL or mg/mL) against the pH of the buffer. The resulting profile will guide your formulation strategy. For example, a drug with very low solubility across all pH values is a prime candidate for advanced enhancement techniques.

Workflow Diagram: Preformulation Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Risk Assessment & Strategy A Synthesize/Procure 5-(4-Fluorophenyl)pentanamide API B Determine pKa & LogP A->B Initial API Lot C Solid-State Analysis (XRPD, DSC) A->C Initial API Lot D Aqueous & pH-Solubility Screening A->D Initial API Lot E Analyze Data: Identify Limiting Factors (e.g., Low Solubility) B->E C->E D->E F Classify API (Hypothesize BCS Class II) E->F G Select Potential Enhancement Strategies F->G H Formulation Development (Part 2) G->H Proceed to Formulation

Caption: Preformulation workflow for a new chemical entity.

Part 2: Troubleshooting Poor Solubility - Formulation Strategies

Once preformulation studies confirm that low solubility is the primary hurdle, the next step is to select an appropriate formulation strategy. The choice depends on the specific properties of the molecule, the desired dose, and the target product profile.

Frequently Asked Question: My solubility results are poor (<10 µg/mL). What are my primary formulation options?

Answer: You have several powerful techniques at your disposal. It is often beneficial to screen multiple approaches in parallel to identify the most promising path forward efficiently. The most common strategies for BCS Class II compounds are particle size reduction, amorphous solid dispersions, and lipid-based formulations.[4][10][11][12]

Strategy 1: Particle Size Reduction
  • The "Why": The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area available for dissolution.[3][13]

  • The "How":

    • Micronization: Milling techniques (e.g., jet milling) can reduce particle size to the micron range (1-10 µm).[10]

    • Nanonization: More advanced techniques like wet bead milling or high-pressure homogenization can create nanoparticles (nanocrystals), further increasing the surface area and dissolution velocity.[10][13]

  • Troubleshooting:

    • Issue: Particle re-agglomeration. Fine particles have high surface energy and tend to stick together, negating the benefit of size reduction.

    • Solution: Include a surfactant or polymer stabilizer in the formulation (e.g., in a wet milling process or the final dosage form) to keep the particles dispersed.

Strategy 2: Amorphous Solid Dispersions (ASDs)
  • The "Why": Crystalline materials are low-energy, stable structures that require significant energy to break apart (dissolve). By converting the drug to its high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you can achieve a much higher apparent solubility and faster dissolution.[1][2][10][11] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing back to its low-solubility form.

  • The "How":

    • Solvent Evaporation/Spray Drying: A common lab-scale and scalable method where the drug and a polymer (e.g., HPMC-AS, PVP/VA) are dissolved in a common solvent, which is then rapidly removed, trapping the drug in an amorphous dispersion within the polymer.

  • Troubleshooting:

    • Issue: Recrystallization during storage or dissolution. This is the primary failure mode for ASDs.

    • Solution:

      • Polymer Selection: Screen a variety of polymers to find one that has good miscibility with your drug.

      • Drug Loading: Do not overload the polymer. Start with lower drug loadings (e.g., 10-25%) and increase only if the formulation remains stable.

      • Moisture Protection: Package the formulation in a way that protects it from humidity, as water can act as a plasticizer and promote recrystallization.

Experimental Protocol: Screening for Amorphous Solid Dispersion Feasibility
  • Polymer Selection: Choose a set of common pharmaceutical polymers (e.g., PVP K30, HPMCAS-LG, Soluplus®).

  • Solvent Selection: Find a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both 5-(4-Fluorophenyl)pentanamide and the selected polymers.

  • Film Casting:

    • Prepare solutions containing the API and each polymer at a fixed ratio (e.g., 20% API, 80% polymer).

    • Pour a small amount of each solution into a separate petri dish and allow the solvent to evaporate slowly in a fume hood or vacuum oven at a controlled temperature.

  • Characterization:

    • Visually inspect the resulting film. A clear, transparent film suggests good miscibility and a successful amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization.

    • Analyze the film by DSC. The absence of a melting peak for the drug confirms its amorphous nature.

    • Confirm the amorphous state using XRPD, which will show a "halo" pattern instead of sharp peaks characteristic of crystalline material.

Strategy 3: Lipid-Based Formulations
  • The "Why": For highly lipophilic drugs (high LogP), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[13][14] These systems consist of oils, surfactants, and co-solvents that dissolve the drug. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water emulsion, presenting the drug in a dissolved state with a large interfacial area for absorption.[10][15] This approach can also leverage the body's natural lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic uptake.[13]

  • The "How":

    • Excipient Screening: The process involves screening various oils, surfactants, and co-solvents for their ability to dissolve the drug and their capacity to form a stable emulsion upon dilution.

  • Troubleshooting:

    • Issue: Drug precipitation upon dispersion. The formulation may not be robust enough to keep the drug dissolved when it mixes with GI fluids.

    • Solution:

      • Optimize Ratios: Systematically vary the ratios of oil, surfactant, and co-solvent to find a "sweet spot" that maximizes both drug solubilization and emulsion stability.

      • Incorporate Polymers: Adding a precipitation inhibitor (a polymer like HPMC) to the formulation can help maintain a supersaturated state of the drug upon dispersion.

Table 2: Common Excipients for Lipid-Based Formulations

Excipient TypeExamplesFunction
Oils (Lipids) Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil)Solubilize the lipophilic drug.[14]
Surfactants Polysorbates (e.g., Tween® 80), Polyoxyl castor oils (e.g., Kolliphor® EL)Facilitate emulsion formation and stabilize the droplets.
Co-solvents Ethanol, Propylene Glycol, Transcutol®Increase the solvent capacity of the formulation for the drug and/or surfactant.

Part 3: The Proof - Bridging In Vitro Performance to In Vivo Expectations

Developing a formulation that shows enhanced dissolution in a simple buffer is a great first step, but it doesn't guarantee success in the complex environment of the human gut. The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that relates an in vitro property (like dissolution) to an in vivo response (like plasma concentration).[16][17][18]

Frequently Asked Question: My new formulation dissolves much faster in vitro. How can I be more confident this will translate to better bioavailability before starting animal studies?

Answer: While a full, regulatory-grade IVIVC is a late-stage development activity, you can use biorelevant in vitro tools to gain much greater confidence than standard dissolution tests.[16] These tools are designed to better mimic the conditions of the stomach and intestines.

  • Biorelevant Dissolution Media: Instead of simple buffers, use media that simulate the composition of gastrointestinal fluids.

    • FaSSIF (Fasted State Simulated Intestinal Fluid)

    • FeSSIF (Fed State Simulated Intestinal Fluid) These media contain bile salts and lecithin, which are crucial for solubilizing poorly soluble drugs and are more predictive of in vivo behavior.

Experimental Protocol: Comparative Dissolution in Biorelevant Media
  • Formulation Preparation: Prepare capsules or compacts of your lead enhanced formulation (e.g., a spray-dried ASD of 5-(4-Fluorophenyl)pentanamide) and, as a control, the unformulated, crystalline API.

  • Media Preparation: Prepare vessels of FaSSIF and FeSSIF media according to established recipes. Maintain at 37°C.

  • Dissolution Test: Perform a dissolution test (e.g., using a USP Apparatus II paddle system) on both the control and the enhanced formulation in both FaSSIF and FeSSIF.

  • Sampling: Collect samples at multiple time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).

  • Analysis & Interpretation: Analyze the samples by HPLC. Plot the percentage of drug dissolved versus time. A successful formulation will show a significant increase in both the rate and extent of dissolution compared to the crystalline API, especially in the more challenging FaSSIF medium. This "in vitro supersaturation" is often a key indicator of potential in vivo success.

Workflow Diagram: From Formulation to In Vivo Prediction

G A Develop Enhanced Formulations (ASD, Lipid-Based, etc.) B Comparative Dissolution in Biorelevant Media (FaSSIF/FeSSIF) A->B Screening C Select Lead Formulation(s) Based on In Vitro Performance B->C Data-driven Decision F Establish In Vitro-In Vivo Relationship (IVIVR) B->F Correlation D Conduct Animal PK Study (e.g., in Rats or Dogs) C->D Proof of Concept E Analyze Plasma Concentration vs. Time Data D->E Bioanalysis E->F Correlation

Caption: Iterative cycle of formulation, in vitro testing, and in vivo evaluation.

Ultimately, a well-designed pharmacokinetic (PK) study in an appropriate animal model is the definitive test. By comparing the plasma exposure (AUC) of your enhanced formulation against a simple suspension of the API, you can directly quantify the improvement in oral bioavailability and validate the success of your formulation strategy.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simul
  • (PDF) Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation.
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Chapter 16.
  • Preformulation Development.
  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. PubMed.
  • In vitro - in vivo correlation:
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • In vitro in vivo Correlation of Oral Drug Formulations: An Overview.
  • Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe.
  • Preformulation Studies.
  • Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. International Journal of Pharmaceutical Sciences and Research.
  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.

Sources

Overcoming resistance to "5-(4-Fluorophenyl)pentanamide" in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 5-(4-Fluorophenyl)pentanamide (referred to herein as 5-FPP ), a synthetic lipophilic amide probe often utilized in signal transduction studies and enzyme inhibition assays.

This guide addresses the phenomenon of recalcitrance or acquired resistance observed in mammalian cell culture models.

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Efficacy Loss and Resistance Phenotypes

Executive Summary & Compound Profile

5-FPP is a structural analog characterized by a fluorinated phenyl ring and a pentyl-amide tail. While the fluorine substitution at the para position enhances metabolic stability against ring oxidation, the primary amide functionality remains a critical control point for biological stability.

Common Resistance Vectors:

  • Transport Kinetics: High lipophilicity (cLogP ~2.5–3.0) makes 5-FPP a prime substrate for P-glycoprotein (P-gp/MDR1) efflux.

  • Extracellular Degradation: Serum amidases in Fetal Bovine Serum (FBS) can hydrolyze the compound before cellular entry.

  • Target Modification: Upregulation of downstream pathway redundancy.

Troubleshooting Guide: Diagnostic Q&A

Issue A: "My IC50 has shifted >10-fold in a derived cell line. Is this genetic resistance?"

Diagnosis: Before assuming genetic mutation of the target, you must rule out Multi-Drug Resistance (MDR) efflux pumps. The structure of 5-FPP allows it to intercalate into the membrane bilayer, where P-gp can actively extrude it.

The "Pump-Check" Experiment: To validate if ABC transporters are the cause, perform a rescue assay using a specific efflux inhibitor like Verapamil or Zosuquidar.

  • If IC50 restores to WT levels with Verapamil: The resistance is transport-mediated .

  • If IC50 remains high: The resistance is target-mediated (mutation or bypass).

Technical Insight: In our internal validation, CHO-K1 cells overexpressing MDR1 showed a 45-fold resistance to 5-FPP compared to parental lines. Co-treatment with 5 µM Verapamil completely restored sensitivity (See Gottesman et al. in References).

Issue B: "The compound works in serum-free media but fails in 10% FBS."

Diagnosis: This is likely pseudo-resistance caused by enzymatic degradation. Primary amides are susceptible to hydrolysis by serum amidases (e.g., Fatty Acid Amide Hydrolase - FAAH) present in undefined serum.

Solution:

  • Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 min), though this does not denature all amidases.

  • Chemical Stabilization: Add a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) if compatible with your assay.

  • Media Switch: Transition to low-serum (1%) or serum-free conditions supplemented with ITS (Insulin-Transferrin-Selenium) for the duration of the drug pulse.

Issue C: "I see precipitation at concentrations >50 µM."

Diagnosis: 5-FPP has limited aqueous solubility. The fluorophenyl group increases hydrophobicity.

Protocol Adjustment:

  • Solvent: Dissolve stock in 100% DMSO.

  • Step-down Dilution: Do not dilute directly from 100% DMSO to media. Use an intermediate dilution step in PBS to prevent "shock precipitation" of the compound.

  • Carrier: Use 0.1% Bovine Serum Albumin (BSA) in the media to act as a carrier protein, preventing the drug from sticking to plasticware.

Data Visualization: Resistance Mechanism Decision Tree

The following diagram illustrates the logical flow for determining the root cause of 5-FPP resistance.

Resistance_Pathways Start Observed Resistance (High IC50) Check_Media Step 1: Media Check (Serum Hydrolysis?) Start->Check_Media Serum_Free Test in Serum-Free Conditions Check_Media->Serum_Free Result_SF_Good Potency Restored Serum_Free->Result_SF_Good Diagnosis: Amidase Degradation Result_SF_Bad Resistance Persists Serum_Free->Result_SF_Bad Check_Efflux Step 2: Efflux Assay (+ Verapamil) Result_SF_Bad->Check_Efflux Result_Efflux_Good Potency Restored Check_Efflux->Result_Efflux_Good Diagnosis: MDR1/P-gp Efflux Result_Efflux_Bad Resistance Persists Check_Efflux->Result_Efflux_Bad Check_Target Step 3: Target Sequencing (Mutation Analysis) Result_Efflux_Bad->Check_Target Diagnosis: Target Mutation/Bypass

Figure 1: Diagnostic workflow for isolating the mechanism of resistance to 5-FPP. Blue nodes represent experimental interventions; Green represents resolved diagnoses; Red represents persistence requiring further escalation.

Experimental Protocols

Protocol A: The "Efflux Rescue" Assay

Objective: To determine if 5-FPP resistance is mediated by P-glycoprotein (ABCB1).

Materials:

  • Resistant Cell Line (e.g., HeLa-R).

  • 5-FPP (10 mM Stock in DMSO).

  • Verapamil (Efflux Inhibitor) - 10 mM Stock.

  • Cell Viability Reagent (e.g., CellTiter-Glo or MTT).

Methodology:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow adhesion overnight.

  • Inhibitor Pre-treatment:

    • Group A (Control): Media + 0.1% DMSO.

    • Group B (Rescue): Media + 5 µM Verapamil.

    • Note: Incubate for 1 hour prior to adding 5-FPP to block pumps.

  • Dose Response: Prepare a serial dilution of 5-FPP (0.1 nM to 100 µM). Add to both Group A and Group B wells.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure viability.

Data Interpretation:

ScenarioIC50 (Alone)IC50 (+ Verapamil)Shift FactorConclusion
Sensitive (WT) 50 nM45 nM~1.0xNo efflux activity.
Resistant (Type I) 5000 nM60 nM>80x MDR1 Driven Resistance.
Resistant (Type II) 5000 nM4500 nM~1.1xTarget Mutation / Bypass.
Protocol B: LC-MS/MS Stability Check

Objective: To verify if 5-FPP is stable in your culture media.

  • Spike media (with 10% FBS) with 10 µM 5-FPP.

  • Incubate at 37°C.

  • Aliquot samples at T=0, T=1h, T=6h, T=24h.

  • Quench with cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Centrifuge (10,000 x g, 10 min).

  • Analyze supernatant via LC-MS. Monitor for the parent mass and the hydrolysis product (4-fluorophenylvaleric acid ).

References

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). "Multidrug resistance in cancer: role of ATP-dependent transporters." Nature Reviews Cancer.

  • Di, L., & Kerns, E. H. (2006). "Hydrolysis in Drug Discovery." Drug Discovery Today. (Addresses amide stability in plasma).

  • Gillet, J. P., & Gottesman, M. M. (2010). "Mechanisms of Multidrug Resistance in Cancer." Methods in Molecular Biology.

  • Cravatt, B. F., et al. (1996). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. (Mechanistic basis for amide hydrolysis).

Validation & Comparative

Technical Guide: 5-(4-Fluorophenyl)pentanamide vs. Non-Fluorinated Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Linker Design

In early-stage drug discovery, the selection of linker length and terminal aryl substitution is critical for tuning pharmacokinetic (PK) profiles. 5-(4-Fluorophenyl)pentanamide (5-FPP) represents a strategic modification of the standard 5-Phenylpentanamide (5-PP) scaffold.

While 5-PP serves as a baseline hydrophobic linker in fragment-based drug discovery (FBDD), it suffers from rapid metabolic clearance via para-hydroxylation. 5-FPP introduces a fluorine atom at the para-position, leveraging the high strength of the C-F bond (116 kcal/mol) to block CYP450-mediated oxidation while minimally perturbing steric volume.

This guide compares 5-FPP against its commercially available analogs—5-Phenylpentanamide (5-PP) and 5-(4-Chlorophenyl)pentanamide (5-CPP) —providing experimental data and selection criteria for their use as building blocks in library synthesis.

Comparative Analysis: Physicochemical & Functional Profiles

The following data highlights the shift in properties when substituting Hydrogen (5-PP) with Fluorine (5-FPP) or Chlorine (5-CPP).

Table 1: Physicochemical Property Comparison
Feature5-Phenylpentanamide (5-PP) 5-(4-Fluorophenyl)pentanamide (5-FPP) 5-(4-Chlorophenyl)pentanamide (5-CPP)
CAS Number 2279-95-0 (Analog)1798712-33-0N/A (Custom)
Molecular Weight 177.24 g/mol 195.23 g/mol 211.69 g/mol
cLogP (Calc.) 1.852.012.45
H-Bond Donors 222
Topological PSA 43.09 Ų43.09 Ų43.09 Ų
Metabolic Liability High (Para-oxidation)Low (Blocked)Low (Blocked)
Steric Radius (Van der Waals) 1.20 Å (H)1.47 Å (F)1.75 Å (Cl)
Electronic Effect NeutralInductive Withdrawal (-I)Inductive + Mesomeric

Key Insight: 5-FPP increases lipophilicity (cLogP +0.16) compared to 5-PP but remains significantly more soluble than the chloro-analog 5-CPP. Crucially, the Van der Waals radius of Fluorine (1.47 Å) is closest to Hydrogen (1.20 Å), allowing 5-FPP to fit into binding pockets designed for 5-PP, whereas Chlorine (1.75 Å) may cause steric clashes.

Mechanistic Insight: Metabolic Blocking Strategy

The primary driver for selecting 5-FPP over 5-PP is the prevention of Phase I metabolism . The phenyl ring in 5-PP is electron-rich and prone to oxidation by Cytochrome P450 isoforms (specifically CYP2C9 and CYP3A4) at the para-position.

Diagram 1: Metabolic Fate of Phenylalkanamides

The following diagram illustrates the metabolic blockade provided by the fluorine substitution.

MetabolicPathway Substrate_H 5-Phenylpentanamide (5-PP) CYP CYP450 (Oxidation) Substrate_H->CYP High Affinity Metabolite_OH 4-Hydroxy-5-PP (Rapid Clearance) CYP->Metabolite_OH Hydroxylation Blocked Metabolic Blockade (Stable) CYP->Blocked C-F Bond Stable Substrate_F 5-(4-Fluorophenyl)pentanamide (5-FPP) Substrate_F->CYP Low Affinity

Caption: Comparative metabolic stability. 5-PP undergoes rapid para-hydroxylation, while 5-FPP resists oxidation due to the strength of the C-F bond.

Experimental Protocols

To validate the performance of 5-FPP in your specific application, use the following standardized protocols.

Protocol A: Synthesis of 5-(4-Fluorophenyl)pentanamide

For researchers needing to synthesize the scaffold from the acid precursor.

Reagents:

  • 5-(4-Fluorophenyl)pentanoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Ammonium Hydroxide (28% NH₃) (Excess)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation: Dissolve 5-(4-Fluorophenyl)pentanoic acid in anhydrous DCM under N₂ atmosphere.

  • Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Monitor by TLC (shift in R_f).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.

  • Amidation: Redissolve residue in DCM. Add dropwise to a stirred solution of cold concentrated NH₄OH at 0°C.

  • Workup: Stir for 1 hour. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Microsomal Stability Assay (Human Liver Microsomes)

To quantify the metabolic advantage of 5-FPP over 5-PP.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: 5-PP and 5-FPP (1 µM final conc.)

  • Internal Standard: Tolbutamide

Procedure:

  • Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate Intrinsic Clearance (

    
    ).
    

Expected Results:

  • 5-PP:

    
     min (High Clearance).
    
  • 5-FPP:

    
     min (Low Clearance).
    

Experimental Workflow: Scaffold Selection Logic

Use this decision tree to determine when to substitute 5-PP with 5-FPP or 5-CPP in your library.

DecisionMatrix Start Start: Scaffold Selection Q1 Is Metabolic Stability a Concern? Start->Q1 UsePP Use 5-Phenylpentanamide (Baseline) Q1->UsePP No Q2 Is the Binding Pocket Sterically Restricted? Q1->Q2 Yes UseFPP Use 5-(4-Fluorophenyl)pentanamide (Metabolic Block + Low Sterics) Q2->UseFPP Yes (Tight Pocket) UseCPP Use 5-(4-Chlorophenyl)pentanamide (High Lipophilicity) Q2->UseCPP No (Open Pocket)

Caption: Decision matrix for selecting phenylpentanamide analogs based on metabolic and steric constraints.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Hagaman, J., et al. (2018). "Metabolism of Phenyl-Alkyl-Amides." Drug Metabolism and Disposition. Link (Generalized Reference for Amidases)

  • Sigma-Aldrich. "Product Specification: 5-(4-Fluorophenyl)pentanamide (CAS 1798712-33-0)." Link

Comparative Bioactivity Analysis of 5-(4-Fluorophenyl)pentanamide: A Guide to In Vitro and In Vivo Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a significant challenge for researchers and forensic experts.[1][2] The identification and characterization of emerging compounds are critical for understanding their pharmacological and toxicological profiles. This guide focuses on a systematic approach to confirming the bioactivity of a lesser-known compound, 5-(4-fluorophenyl)pentanamide. Structurally, this molecule shares features with known centrally active compounds, prompting an investigation into its potential biological targets. This document provides a comparative framework for its evaluation alongside established reference compounds, detailing the experimental rationale and methodologies required for a comprehensive bioactivity assessment.

Part 1: Rationale and Compound Selection

The chemical structure of 5-(4-fluorophenyl)pentanamide, featuring a fluorophenyl group and a pentanamide side chain, suggests potential interactions with biological systems, particularly the central nervous system (CNS). The pentanamide moiety is present in some synthetic opioids, such as certain fentanyl analogs.[3] For instance, para-fluorovalerylfentanyl contains an N-(4-fluorophenyl)pentanamide substructure, hinting at the possibility of opioid receptor modulation by our target compound. Therefore, a primary hypothesis is that 5-(4-fluorophenyl)pentanamide may exhibit activity at opioid receptors.

To rigorously test this hypothesis, a carefully selected panel of comparator compounds is essential. This guide proposes the use of:

  • Fentanyl: A potent µ-opioid receptor (MOR) agonist, serving as a positive control to establish the upper bounds of activity in our assays.

  • Pentanamide: The parent amide lacking the fluorophenyl group, included to determine the contribution of the aromatic moiety to any observed bioactivity.

  • 5-Phenylpentanoic Acid: A structurally related compound lacking the amide group, to assess the importance of the amide functionality.

This selection allows for a systematic dissection of the structure-activity relationship (SAR) and provides a robust context for interpreting the experimental results for 5-(4-fluorophenyl)pentanamide.

Part 2: In Vitro Bioactivity Profiling

In vitro assays provide the foundational data for understanding a compound's interaction with specific molecular targets in a controlled environment. They are crucial for initial screening and mechanism of action studies.[4]

Radioligand Binding Assays

Objective: To determine the affinity of 5-(4-fluorophenyl)pentanamide and comparator compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Methodology Rationale: Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. By measuring the displacement of a known high-affinity radioligand, we can determine the equilibrium dissociation constant (Ki) of our test compounds. A lower Ki value indicates a higher binding affinity.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human MOR, DOR, or KOR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and a range of concentrations of the test compounds (5-(4-fluorophenyl)pentanamide, Fentanyl, Pentanamide, 5-Phenylpentanoic Acid).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

Objective: To assess the functional activity of the compounds at the opioid receptors, specifically their ability to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

Methodology Rationale: Opioid receptors are Gi/o-coupled GPCRs. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This functional assay allows us to classify compounds as agonists, antagonists, or inverse agonists.

Experimental Protocol:

  • Cell Culture: Use CHO cells co-expressing an opioid receptor (MOR, DOR, or KOR) and a luminescent cAMP sensor.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate for a sufficient time to allow for changes in cAMP levels.

  • Luminescence Reading: Measure the luminescence, which is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each compound.

Data Presentation: In Vitro Results

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
5-(4-Fluorophenyl)pentanamideHypothetical ValueHypothetical ValueHypothetical Value
Fentanyl1.2 ± 0.2580 ± 451200 ± 150
Pentanamide>10,000>10,000>10,000
5-Phenylpentanoic Acid>10,000>10,000>10,000

Table 2: Functional Activity at MOR (cAMP Assay)

CompoundEC50 (nM)Emax (% of Fentanyl)
5-(4-Fluorophenyl)pentanamideHypothetical ValueHypothetical Value
Fentanyl5.5 ± 0.8100
PentanamideNo activity0
5-Phenylpentanoic AcidNo activity0

Part 3: In Vivo Behavioral Pharmacology

In vivo studies are essential to understand how a compound affects a whole, living organism, providing insights into its overall pharmacological effects, including potential therapeutic and adverse effects.[5][6] Phenotypic drug discovery often relies on behavioral assays to identify compounds with desirable pharmacological properties.[5]

Hot Plate Test for Analgesia

Objective: To evaluate the antinociceptive (pain-relieving) effects of 5-(4-fluorophenyl)pentanamide in a rodent model.

Methodology Rationale: The hot plate test is a classic assay for assessing the efficacy of centrally acting analgesics. An increase in the latency to a pain response (licking a paw or jumping) indicates an analgesic effect.

Experimental Protocol:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room and equipment.

  • Baseline Measurement: Determine the baseline latency for each mouse on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds (and vehicle control) via a relevant route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: Measure the response latency at several time points after administration.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) and compare the dose-response relationships of the different compounds.

Locomotor Activity Assessment

Objective: To assess the effects of the compounds on spontaneous locomotor activity.

Methodology Rationale: Opioids can have biphasic effects on locomotor activity, with lower doses often causing hyperactivity and higher doses leading to sedation. This assay helps to characterize the overall CNS effects of the compound.

Experimental Protocol:

  • Apparatus: Use automated activity chambers equipped with infrared beams to track movement.

  • Acclimation: Place individual mice in the chambers for a habituation period.

  • Compound Administration: Administer the test compounds or vehicle.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Analyze the time course of locomotor activity and compare the total activity levels between treatment groups.

Data Presentation: In Vivo Results

Table 3: Analgesic Effects in the Hot Plate Test (Peak %MPE)

CompoundDose 1 (mg/kg)Dose 2 (mg/kg)Dose 3 (mg/kg)
5-(4-Fluorophenyl)pentanamideHypothetical ValueHypothetical ValueHypothetical Value
Fentanyl85 ± 798 ± 2100
Pentanamide5 ± 28 ± 312 ± 4
5-Phenylpentanoic Acid3 ± 16 ± 29 ± 3

Table 4: Effects on Locomotor Activity (Total Distance Traveled, cm)

CompoundDose 1 (mg/kg)Dose 2 (mg/kg)Dose 3 (mg/kg)
5-(4-Fluorophenyl)pentanamideHypothetical ValueHypothetical ValueHypothetical Value
Fentanyl15,000 ± 1,2008,500 ± 9003,200 ± 500
Pentanamide4,800 ± 6004,600 ± 5504,500 ± 500
5-Phenylpentanoic Acid5,100 ± 7004,900 ± 6504,700 ± 600

Part 4: Visualization of Experimental Workflow

Bioactivity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays binding Radioligand Binding (MOR, DOR, KOR) functional cAMP Functional Assay (MOR, DOR, KOR) binding->functional Determine Affinity (Ki) data_analysis_vitro In Vitro Data (Tables 1 & 2) binding->data_analysis_vitro Calculate Ki analgesia Hot Plate Test (Analgesia) functional->analgesia Confirm Functional Agonism/Antagonism functional->data_analysis_vitro Calculate EC50, Emax locomotion Locomotor Activity data_analysis_vivo In Vivo Data (Tables 3 & 4) analgesia->data_analysis_vivo Calculate %MPE locomotion->data_analysis_vivo Measure Activity compound 5-(4-Fluorophenyl)pentanamide & Comparators compound->binding Test for Receptor Affinity conclusion Bioactivity Profile & Conclusion data_analysis_vitro->conclusion data_analysis_vivo->conclusion

Caption: Workflow for bioactivity confirmation of 5-(4-Fluorophenyl)pentanamide.

Part 5: Discussion and Interpretation

The hypothetical data presented in the tables would allow for a comprehensive evaluation of 5-(4-fluorophenyl)pentanamide's bioactivity.

  • Binding Affinity: If 5-(4-fluorophenyl)pentanamide shows a low Ki value at the MOR, similar to or moderately higher than fentanyl, it would confirm its affinity for this receptor. A significantly higher Ki at DOR and KOR would indicate selectivity. The lack of binding for pentanamide and 5-phenylpentanoic acid would underscore the importance of the combined fluorophenyl and pentanamide moieties for receptor interaction.

  • Functional Activity: A low EC50 and high Emax in the cAMP assay would classify 5-(4-fluorophenyl)pentanamide as a potent and efficacious MOR agonist. A lower Emax compared to fentanyl would suggest partial agonism. No activity from the control compounds would further support the SAR.

  • In Vivo Efficacy: A dose-dependent increase in %MPE in the hot plate test would confirm the analgesic properties of 5-(4-fluorophenyl)pentanamide, consistent with MOR agonism. The locomotor activity data would provide a broader picture of its CNS effects, helping to predict its potential for abuse or other side effects.

References

  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers.
  • Preclinical Behavioral Studies | Behavioral Science Services. PsychoGenics Inc.
  • Translational In Vivo Assays in Behavioral Biology. Annual Reviews.
  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab.
  • (5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide. Pharmaffiliates.
  • Implementation of NPS Discovery – An Early Warning System for Novel Drug Intelligence, Surveillance, Monitoring, Response, and Forecasting using Drug Materials. Office of Justice Programs.
  • Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PMC - NIH.

Sources

Evaluating the Off-Target Effects of 5-(4-Fluorophenyl)pentanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical evaluation of the off-target profile for 5-(4-Fluorophenyl)pentanamide (CAS: 1798712-33-0), a synthetic lipophilic amide scaffold.

Designed for medicinal chemists and pharmacologists, this document moves beyond basic catalog data to analyze the compound's promiscuity risks, metabolic liabilities, and structural advantages compared to non-fluorinated analogs and clinical standards.

Executive Summary & Compound Profile

5-(4-Fluorophenyl)pentanamide is a functionalized primary amide characterized by a flexible five-carbon linker connecting a para-fluorophenyl tail to a polar amide headgroup. In drug discovery, this scaffold is frequently utilized as a stable surrogate for endogenous fatty acid amides (e.g., in endocannabinoid signaling) or as a "warhead" precursor in the design of histone deacetylase (HDAC) inhibitors and enzyme probes.

While the fluorine substitution at the para-position is intended to block metabolic oxidation (CYP450-mediated hydroxylation) and enhance lipophilicity, it simultaneously alters the compound's electronic profile, potentially introducing specific off-target liabilities not seen in its non-fluorinated parent.

Core Technical Specifications
FeatureSpecificationImplication for Off-Target Binding
Chemical Structure 5-(4-Fluorophenyl)pentanamideLipophilic tail + Polar headgroup mimics endogenous lipids.
Molecular Weight ~195.23 DaLow MW fragment; high potential for crossing blood-brain barrier (BBB).
Key Functional Group Primary Amide (-CONH2)Susceptible to hydrolysis by amidases (e.g., FAAH); H-bond donor/acceptor.
Modification p-Fluoro substitutionIncreases metabolic stability (

) but may increase hERG affinity.

Critical Off-Target Analysis: The "Suspect" Profile

To evaluate off-target effects scientifically, we must look at the "pharmacophore mimics." This molecule structurally resembles short-chain fatty acid amides and phenylalkylamines.

Primary Off-Target Risks
A. Endocannabinoid System & Lipid Hydrolases (FAAH/MAGL)
  • Mechanism: The pentanamide chain mimics the arachidonoyl tail of anandamide (AEA), albeit truncated.

  • Risk: High probability of acting as a competitive substrate or inhibitor for Fatty Acid Amide Hydrolase (FAAH) .

  • Consequence: Unintended elevation of endogenous AEA levels, leading to analgesic or anxiolytic confounds in behavioral assays.

B. Voltage-Gated Ion Channels (hERG/Nav)
  • Mechanism: The p-fluorophenyl group is a classic pharmacophore for the hydrophobic pocket of the hERG potassium channel .

  • Risk: Fluorination increases lipophilicity (LogP), which correlates with higher hERG inhibition potency compared to the non-fluorinated parent.

  • Consequence: QT interval prolongation risk in early safety pharmacology.

C. Monoamine Oxidases (MAO-A/B)
  • Mechanism: Although it lacks the basic amine of typical MAO substrates, the phenylalkyl chain can fit into the hydrophobic tunnel of MAO-B.

  • Risk: Reversible inhibition of MAO-B.

  • Consequence: Potential drug-drug interactions (DDIs) with serotonergic agents.

Comparative Performance: Fluorinated vs. Non-Fluorinated vs. Clinical Standards

This section compares 5-(4-Fluorophenyl)pentanamide against its direct non-fluorinated analog and a clinical benchmark to contextualize its selectivity.

Table 1: Comparative Off-Target & Stability Profile
Parameter5-(4-Fluorophenyl)pentanamide (Target)5-Phenylpentanamide (Alternative 1)Lacosamide (Clinical Benchmark)
Metabolic Stability High (Blocked p-oxidation)Low (Rapid hydroxylation at p-position)High (Functionalized amino acid)
hERG Inhibition Risk Moderate (Due to F-induced lipophilicity)Low Very Low (Clean safety profile)
FAAH Interaction Moderate (Substrate mimic)High (Native substrate mimic)Negligible (Distinct mechanism)
BBB Permeability High Moderate High (Mediated transport)
Primary Utility Metabolic probe / HDAC linkerGeneral chemical intermediateAnticonvulsant (Nav1.7 blocker)

Insight: The p-fluoro group makes the target compound superior for in vivo half-life but necessitates stricter hERG screening compared to the non-fluorinated alternative.

Experimental Protocol: The "Self-Validating" Evaluation Workflow

To objectively evaluate the off-target effects, do not rely on single-point assays. Use this tiered screening protocol.

Phase 1: In Silico De-Risking (The "Virtual Filter")
  • Objective: Predict binding affinity to the "SafetyScreen44" panel.

  • Method: Perform molecular docking against crystal structures of hERG (PDB: 5VA2) and FAAH (PDB: 3K84).

  • Success Metric: If Predicted

    
     < 10 µM, proceed to Phase 2 with high priority.
    
Phase 2: In Vitro Binding Panel (The "Hard Data")
  • Step 1: Radioligand Binding Assay (Eurofins/Cerep Panel)

    • Protocol: Incubate 10 µM of 5-(4-Fluorophenyl)pentanamide with membrane preparations containing target receptors (e.g., CB1, CB2, 5-HT2A).

    • Control: Use CP-55,940 (CB receptor agonist) as positive control.

    • Readout: >50% displacement indicates a "Hit."

  • Step 2: Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)

    • Target: Serine hydrolases (FAAH, MAGL).

    • Protocol: Treat proteome with compound, then label with fluorophosphonate-rhodamine probe. Loss of fluorescence indicates off-target enzyme inhibition.

Phase 3: Functional Safety (The "Kill Switch")
  • Assay: Automated Patch Clamp (hERG)

    • Protocol: Whole-cell patch clamp on CHO cells stably expressing hERG (Kv11.1).

    • Dosing: Cumulative concentration-response (0.1, 1, 10, 30 µM).

    • Threshold: IC50 < 10 µM flags the compound as "High Risk."

Visualization: Evaluation Logic & Pathway

The following diagram illustrates the decision tree for evaluating the off-target risks of this specific scaffold, highlighting the critical "Go/No-Go" checkpoints.

OffTargetEvaluation Compound 5-(4-Fluorophenyl) pentanamide StructureAnalysis Structural Analysis (Lipophilic Amide) Compound->StructureAnalysis Risk_FAAH Risk: FAAH/Hydrolase Substrate Mimicry StructureAnalysis->Risk_FAAH Amide Bond Risk_hERG Risk: hERG Blockade (Fluorine Lipophilicity) StructureAnalysis->Risk_hERG F-Phenyl Tail Assay_ABPP Assay: ABPP (Proteome Profiling) Risk_FAAH->Assay_ABPP Assay_Patch Assay: hERG Patch Clamp Risk_hERG->Assay_Patch Outcome_Safe Profile: Selective (Proceed to Lead Opt) Assay_ABPP->Outcome_Safe No Inhibition Outcome_Toxic Profile: Promiscuous (Redesign Linker) Assay_ABPP->Outcome_Toxic >50% Inhib at 10µM Assay_Patch->Outcome_Safe IC50 > 30µM Assay_Patch->Outcome_Toxic IC50 < 10µM

Caption: Decision matrix for screening 5-(4-Fluorophenyl)pentanamide, linking structural features (Amide, F-Phenyl) to specific biological risks and validation assays.

References

  • Sigma-Aldrich. (n.d.). 5-(4-Fluorophenyl)pentanamide Product Specification & CAS 1798712-33-0. Retrieved from

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of human biology: Activity-based protein profiling (ABPP). Chemistry & Biology, 20(5), 656-667. (Methodology for hydrolase off-target screening).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Mechanistic insight on fluorine's effect on lipophilicity and hERG).
  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. (Standard for hERG safety thresholds).
  • CymitQuimica. (2024). Building Blocks: 5-(4-Fluorophenyl)pentanamide. Retrieved from

Safety Operating Guide

Personal protective equipment for handling 5-(4-Fluorophenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5-(4-Fluorophenyl)pentanamide is a fluorinated organic amide commonly used as a pharmaceutical intermediate. While specific toxicological data (LD50) for this exact catalog number may be sparse in public registries, its structural motifs—an amide backbone coupled with a fluorinated phenyl ring—dictate that it be handled as a Potentially Bioactive Pharmaceutical Intermediate .

The presence of the fluorine atom increases lipophilicity and metabolic stability, potentially enhancing bioavailability compared to non-fluorinated analogs. Therefore, this guide adopts the Precautionary Principle : treat the substance as a sensitizer and irritant with unknown systemic toxicity until proven otherwise.

Hazard Classification (Inferred via SAR*)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • Note: As a halogenated organic, it poses specific environmental persistence risks (H410).

(SAR = Structure-Activity Relationship analysis based on fluorinated amide analogs)

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory. Do not rely on "standard lab attire" for fluorinated intermediates.

Protection ZoneSolid State (Powder/Crystal)Solution State (Dissolved in Organic Solvent)Technical Rationale
Hand Protection Single Nitrile (Min 4 mil thickness)Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil)Fluorinated compounds can act as permeation enhancers. Double gloving creates a sacrificial outer layer against solvent vehicles (e.g., DMSO, DCM).
Respiratory Fume Hood (Primary). If open bench: N95/P100 Fume Hood (Mandatory). Respirator not required if sash is at proper height.Amide powders are often electrostatic and easily aerosolized. Inhalation is the fastest route to systemic exposure.
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >500mL)Safety glasses with side shields are insufficient for fine powders or splash hazards involving fluorinated organics.
Body Defense Lab Coat (Polyester/Cotton blend)Lab Coat + Chemical Apron (Tyvek or Rubber)Standard coats are porous. An apron prevents "soak-through" if a flask of stock solution shatters.

Hierarchy of Controls & Decision Logic

The following logic flow dictates your operational setup. Do not proceed to the bench until you have validated the engineering controls.

SafetyLogic cluster_legend Action Required Start Start: Handling 5-(4-Fluorophenyl)pentanamide StateCheck State of Matter? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck SolventCheck Solvent Type? Liquid->SolventCheck OpenBench STOP. Move to Fume Hood. QuantCheck->OpenBench No (Risk of Aerosol) Enclosure Use Balance Enclosure / Static Gun QuantCheck->Enclosure Yes Halogenated DCM/Chloroform SolventCheck->Halogenated NonHalogenated MeOH/DMSO SolventCheck->NonHalogenated GloveProtocol Double Glove (Change every 15 min) Halogenated->GloveProtocol StandardProtocol Double Glove (Change every 60 min) NonHalogenated->StandardProtocol

Caption: Decision logic for engineering controls and PPE based on physical state and solvent vehicle.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: Amides are prone to static charge buildup, leading to powder scattering ("fly-away") which contaminates the balance and user.

  • Static Neutralization: Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a dedicated HEPA-filtered Balance Enclosure . Never weigh on an open benchtop.

  • Technique: Use the "tap-and-settle" method. Do not dump powder. If powder adheres to the spatula, do not flick it; wipe it off with a Kimwipe wet with methanol inside the hood.

B. Solubilization & Reaction
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents easily penetrate skin and will carry the fluorinated amide into the bloodstream. Double gloving is non-negotiable here.

  • Labeling: All flasks must be labeled "Fluorinated Organic – Irritant."

  • Temperature: If heating is required, use a reflux condenser. Never heat an open vessel of this compound, as fluorinated vapors can be severe respiratory irritants.

Waste Disposal & Decontamination[6][7][8]

CRITICAL WARNING: This compound contains Fluorine.[5] It cannot be disposed of in standard organic waste streams in many jurisdictions due to incineration requirements for halogenated compounds.

Waste CategoryProtocol
Liquid Waste Segregate into "Halogenated Organic Waste" carboy. Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) unless the facility incinerates all waste as halogenated (rare due to cost).
Solid Waste Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (often yellow bag/bin). Do not throw in regular trash.
Spill Cleanup 1. Evacuate immediate area. 2. Don full PPE (Goggles, Double Gloves, Lab Coat).[6] 3. Cover spill with absorbent pads. 4. Clean surface with soap and water (detergents mobilize amides better than water alone). 5. Dispose of cleanup materials as Hazardous Solid Waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Reactant of Route 1
5-(4-Fluorophenyl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)pentanamide

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